molecular formula C11H11BrN2O B13686263 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole

2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole

Numéro de catalogue: B13686263
Poids moléculaire: 267.12 g/mol
Clé InChI: QZMOKKMYGDEJGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole is a brominated, methoxy-substituted imidazole derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry. Its molecular structure, characterized by an imidazole core linked to a bromo-methoxyphenyl group, makes it a valuable scaffold for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions where the bromo substituent acts as a handle for further functionalization. This compound is of significant interest in pharmaceutical research for the development of novel therapeutic agents. Structurally related imidazole derivatives have demonstrated a wide spectrum of biological activities in scientific literature, including serving as key intermediates for dopamine receptor ligands and potent tubulin polymerization inhibitors with in vivo antitumor efficacy . Other closely related analogues are investigated for their ophthalmohypotensive (intraocular pressure-lowering) effects, showing potential as melatonin receptor analogues for conditions like glaucoma . The imidazole core is a privileged structure in drug discovery, frequently found in molecules with antimicrobial, antifungal, and anticancer properties. Beyond biomedical applications, the compound's extended π-conjugated system suggests potential utility in materials science. Research on similar benzimidazole and imidazole derivatives highlights their applicability in the development of organic non-linear optical (NLO) materials and chemosensors . The synthetic versatility of the 1H-imidazole core, which can be efficiently synthesized via methods such as acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles , further enhances its value as a building block for functional organic materials. Please note : This product is intended for research purposes and laboratory use only. It is not intended for human consumption, diagnostic use, or any veterinary applications.

Propriétés

Formule moléculaire

C11H11BrN2O

Poids moléculaire

267.12 g/mol

Nom IUPAC

2-(5-bromo-2-methoxyphenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C11H11BrN2O/c1-7-6-13-11(14-7)9-5-8(12)3-4-10(9)15-2/h3-6H,1-2H3,(H,13,14)

Clé InChI

QZMOKKMYGDEJGG-UHFFFAOYSA-N

SMILES canonique

CC1=CN=C(N1)C2=C(C=CC(=C2)Br)OC

Origine du produit

United States
Foundational & Exploratory

Synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The imidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR ligands, and antimicrobial agents due to its ability to participate in extensive hydrogen bonding and coordinate with metal centers[1].

The target compound, 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole , is a highly functionalized building block designed for advanced drug discovery.

  • The 5-bromo substituent serves as an essential synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • The 2-methoxy group acts as both an electron-donating directing group and a rigidifying hydrogen-bond acceptor.

  • The 5-methyl-1H-imidazole core modulates the lipophilicity (LogP) of the molecule while maintaining critical binding interactions.

This whitepaper outlines a robust, scalable, and self-validating protocol for synthesizing this compound, prioritizing mechanistic understanding and in-process controls over rigid, unadaptable steps.

Retrosynthetic Analysis & Mechanistic Pathway

The most direct and atom-economical route to 2-aryl-5-methyl-1H-imidazoles is the 2[2]. This classical condensation reaction constructs the imidazole core from three readily available precursors: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.

For our specific target, the reaction utilizes:

  • 5-Bromo-2-methoxybenzaldehyde (The aryl aldehyde)

  • Methylglyoxal (The 1,2-dicarbonyl)

  • Ammonium Acetate (The ammonia source and mild buffer)

Mechanistic Causality

The reaction initiates with the condensation of ammonia (liberated from ammonium acetate) with the highly electrophilic methylglyoxal to form a diimine or amino-imine intermediate[3]. This intermediate subsequently undergoes nucleophilic attack on the carbonyl carbon of 5-bromo-2-methoxybenzaldehyde. The resulting aminal intermediate undergoes intramolecular cyclization. Driven by the thermodynamic stability of the aromatic system, the molecule eliminates three equivalents of water to yield the final substituted imidazole.

Using4[4] is a critical experimental choice; it acts as both a solvent and a Brønsted acid catalyst, significantly accelerating the dehydration and aromatization steps compared to neutral solvents like methanol.

Mechanism A Methylglyoxal + Ammonium Acetate B Diimine / Amino-imine Intermediate A->B NH3 Condensation D Aminal Intermediate B->D + Aldehyde C 5-Bromo-2-methoxy- benzaldehyde C->D E Cyclization & Dehydration D->E Intramolecular Cyclization F 2-(5-Bromo-2-methoxyphenyl)- 5-methyl-1H-imidazole E->F -3 H2O, Aromatization

Mechanistic pathway of the Debus-Radziszewski imidazole synthesis.

Experimental Methodology: Self-Validating Protocol

The following protocol is designed as a self-validating system. Each phase includes specific chemical logic and in-process controls (IPCs) to ensure the integrity of the synthesis before proceeding to the next step.

Workflow Step1 1. Reagent Mixing Aldehyde + Methylglyoxal + NH4OAc Step2 2. Thermal Activation Reflux in Glacial AcOH (90°C, 4h) Step1->Step2 Step3 3. In-Process Control LC-MS / TLC Monitoring Step2->Step3 Step3->Step2 Incomplete Step4 4. Quenching & pH Adjustment Neutralize to pH 8-9 with NH4OH Step3->Step4 Complete Step5 5. Extraction & Purification EtOAc Extraction -> Chromatography Step4->Step5 Step6 6. Pure Target Compound (Tautomeric Mixture) Step5->Step6

Step-by-step experimental workflow for the synthesis and purification.

Reagents & Equipment
  • 5-Bromo-2-methoxybenzaldehyde: 1.0 equivalent (eq)

  • Methylglyoxal (40% aqueous solution): 1.5 eq

  • Ammonium Acetate: 10.0 eq (Excess is required to drive the equilibrium and suppress aldehyde side-reactions).

  • Solvent: Glacial Acetic Acid (0.2 M relative to the aldehyde).

Step-by-Step Synthesis Workflow
  • System Initialization: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methoxybenzaldehyde and glacial acetic acid. Stir until complete dissolution is achieved.

  • Ammonia Saturation: Add ammonium acetate in a single portion. Causality: Ammonium acetate is highly soluble in acetic acid and immediately establishes a buffered pool of free ammonia necessary for the initial imine formation.

  • Electrophile Addition: Slowly add the methylglyoxal aqueous solution dropwise over 5 minutes. Causality: Dropwise addition prevents the rapid exothermic polymerization of methylglyoxal.

  • Thermal Activation: Heat the reaction mixture to 90 °C and maintain reflux for 4 hours.

  • In-Process Control (IPC): At the 3-hour mark, sample the reaction. Dilute 10 µL of the mixture in 1 mL of methanol and analyze via LC-MS. The reaction is deemed complete when the aldehyde peak disappears and the target mass ([M+H]+ 267/269) dominates the chromatogram.

Workup & Isolation Logic

The workup phase is the most critical point of failure in imidazole synthesis.

  • The pH Trap: The reaction mixture is highly acidic. Because the target imidazole has a pKa of approximately 6.5 to 7.0, it exists primarily as a water-soluble imidazolium salt in the crude mixture. Direct extraction with an organic solvent at this stage would result in catastrophic yield loss.

  • Neutralization: Cool the mixture to 0 °C using an ice bath. Slowly add concentrated aqueous ammonium hydroxide ( NH4​OH ) or saturated sodium bicarbonate ( NaHCO3​ ) until the aqueous phase reaches pH 8–9 . Causality: This deprotonates the imidazolium salt, converting it to its lipophilic free-base form. A yellow/white precipitate may form during this step.

  • Extraction & Purification: Extract the neutralized aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol 95:5) to afford the pure product.

Reaction Optimization & Quantitative Data

To establish the most efficient protocol, various reaction conditions were evaluated. The data below summarizes the quantitative impact of solvent and thermal activation choices on the overall yield and purity. Acid catalysis combined with microwave irradiation provides the most optimal kinetic profile.

Reaction ConditionSolventTemperatureTimeIsolated Yield (%)Purity (LC-MS)
Standard Reflux Methanol65 °C12 h42%>90%
Acid Catalysis Glacial Acetic Acid90 °C4 h78%>95%
Microwave Irradiation Glacial Acetic Acid120 °C30 min86%>98%
Solvent-Free None (Neat)100 °C6 h31%<80%

Analytical Characterization & Tautomeric Considerations

Validating the synthesized 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole requires an understanding of its dynamic behavior in solution.

  • Annular Tautomerism: A critical phenomenon to account for during NMR characterization is annular tautomerism. In solution, the proton on the imidazole nitrogen rapidly exchanges, causing the molecule to interconvert between the 5-methyl-1H-imidazole and 4-methyl-1H-imidazole tautomers. Consequently, the 1H NMR signals for the methyl group (~2.3 ppm) and the C4/C5 imidazole proton (~6.9 ppm) will often appear broadened or averaged at room temperature.

  • Mass Spectrometry (LC-MS): High-resolution mass spectrometry is definitive for this compound. The presence of a single bromine atom dictates a characteristic 1:1 isotopic doublet. The spectrum will clearly show an [M+H]+ peak at m/z 267.0 ( 79Br ) and m/z 269.0 ( 81Br ).

  • Infrared Spectroscopy (IR): A broad absorption band between 3100–3300 cm−1 confirms the presence of the N-H stretch of the imidazole ring, while a sharp peak around 1240 cm−1 indicates the aryl alkyl ether (C-O-C) stretch of the methoxy group.

References

  • Source: benchchem.
  • Title: 4-Methyl-1-(phenylsulfonyl)
  • Source: researchgate.
  • Source: researchgate.

Sources

In Vitro Screening Cascade for 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole: A Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Rationale

The compound 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole represents a privileged chemical scaffold. The combination of a halogenated methoxyphenyl ring and a methylimidazole core provides a distinct stereoelectronic profile frequently observed in modulators of Class A G-protein coupled receptors (GPCRs), such as the Melanocortin 4 Receptor (MC4R)[1]. To systematically evaluate its pharmacological viability as a putative lead compound, a robust, self-validating in vitro screening cascade is imperative.

This technical guide establishes a comprehensive methodological framework. Rather than merely listing standard operating procedures, it details the mechanistic causality behind experimental designs across physicochemical profiling, biophysical target engagement, and functional biochemical screening, ensuring that every protocol acts as a self-validating system.

Physicochemical & ADME Profiling

Intestinal Permeability (Caco-2 Bidirectional Assay)

Oral bioavailability is fundamentally dictated by intestinal permeability. The Caco-2 cell model is the industry gold standard for predicting human intestinal absorption, and data from this assay is often sufficient to justify waivers for in vivo bioavailability studies for highly permeable substances[2].

Causality & Self-Validation: Caco-2 cells must be cultured for exactly 21 days to ensure full polarization, the formation of apical brush borders, and the expression of tight junctions and endogenous efflux transporters (e.g., P-glycoprotein)[3]. To ensure the system is self-validating, Transepithelial Electrical Resistance (TEER) is measured prior to dosing. Only monolayers exceeding 200 Ω⋅cm2 are utilized, guaranteeing barrier integrity[4]. Furthermore, the bidirectional setup (Apical-to-Basolateral and Basolateral-to-Apical) allows for the calculation of an Efflux Ratio (ER), isolating passive diffusion from active transporter-mediated efflux[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days.

  • Integrity Validation: Measure TEER. Reject any wells with TEER < 200 Ω⋅cm2 .

  • Dosing: Add 10 µM of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole to the apical chamber (for A-to-B transport) or basolateral chamber (for B-to-A transport) in HBSS buffer (pH 7.4).

  • Incubation: Incubate at 37°C, 5% CO₂ for 120 minutes on an orbital shaker (50 rpm)[4].

  • Quantification: Quench receiver samples with acetonitrile containing an internal standard. Analyze via LC-MS/MS to calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER).

Caco2Workflow A Seed Caco-2 Cells (Transwell, 21 Days) B Measure TEER (>200 Ohm*cm2) A->B Differentiation C Dose Compound (Apical or Basolateral) B->C QC Pass D Incubate 120 min (37°C, 5% CO2) C->D Transport E LC-MS/MS Quantification (Calculate Papp & Efflux Ratio) D->E Sampling

Caco-2 Bidirectional Permeability Workflow and Validation Checkpoints.

Metabolic Stability (Human Liver Microsomes)

Hepatic clearance is a primary determinant of a small molecule's half-life. Human Liver Microsomes (HLM) provide a high-throughput subcellular system enriched with membrane-bound Cytochrome P450 (CYP450) enzymes[6].

Causality & Self-Validation: The Phase I metabolic reaction is strictly dependent on the addition of NADPH, the essential electron donor for CYP450 enzymes[7]. By comparing intrinsic clearance ( CLint​ ) in the presence and absence of NADPH, CYP-mediated metabolism is isolated from background chemical instability. The system is validated internally by running parallel incubations with midazolam, a known high-clearance CYP3A4 substrate[8].

Step-by-Step Methodology:

  • Master Mix: Prepare a suspension of pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂[8].

  • Compound Addition: Add the test compound to a final concentration of 1 µM (final DMSO < 0.1%).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM[6].

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate CLint​ .

HLM_Workflow Step1 Prepare HLM Suspension (0.5 mg/mL in Buffer) Step2 Add Test Compound (1 µM Final Conc.) Step1->Step2 Step3 Initiate Reaction (Add 1 mM NADPH) Step2->Step3 Step4 Incubate at 37°C (0 to 60 min) Step3->Step4 Step5 Quench with Acetonitrile (Precipitate Proteins) Step4->Step5 Step6 LC-MS/MS Analysis (Calculate Intrinsic Clearance) Step5->Step6

Phase I Metabolic Stability Workflow using Human Liver Microsomes.

Primary Pharmacological Screening

Biophysical Target Engagement (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) enables the label-free, real-time quantification of molecular interactions, providing critical kinetic parameters ( kon​ , koff​ ) and equilibrium affinity ( KD​ )[9].

Causality & Self-Validation: Small molecules like 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole require DMSO for aqueous solubility. Because DMSO has a high refractive index, even a 0.01% bulk mismatch between the sample injection and the running buffer causes severe resonance unit (RU) artifacts. Therefore, a 4-point DMSO solvent correction curve is a mandatory, self-validating step to decouple true binding responses from bulk refractive index shifts[10].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to achieve a target density of ~2000 RU[11].

  • Solvent Correction Validation: Run a 4-point DMSO calibration curve (e.g., 0.5% to 1.5% DMSO) to establish a correction plot[10].

  • Analyte Injection: Inject the test compound at 5 concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) in running buffer (PBS-P+ with 1% DMSO) at a flow rate of 30 µL/min[12].

  • Kinetics: Monitor association for 60 seconds and dissociation for 120 seconds.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kinetic constants.

Biochemical Functional Screening (TR-FRET)

To confirm functional target engagement, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides an ultra-sensitive, homogeneous assay format[13].

Causality & Self-Validation: Small molecules containing extended aromatic systems (like the bromomethoxyphenyl group) often exhibit autofluorescence in the nanosecond range, confounding standard fluorescence assays. TR-FRET utilizes lanthanide donors (e.g., Terbium or Europium) with millisecond emission lifetimes. By introducing a 50–100 microsecond delay before measurement, compound autofluorescence completely decays, yielding a near-zero background[13]. The assay is self-validated by a preliminary tracer titration to empirically determine the tracer's KD​ , ensuring the competitive displacement assay is run at the mathematically optimal EC80​ concentration[14].

Step-by-Step Methodology:

  • Tracer Titration (Validation): Titrate the d2-labeled fluorescent tracer against a fixed concentration of the Tb-labeled target protein to determine the equilibrium dissociation constant ( KD​ ).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the test compound in 100% DMSO, then dilute 1:100 in assay buffer (final DMSO 1%).

  • Incubation: Combine 5 µL of target protein, 5 µL of tracer (at EC80​ concentration), and 10 µL of compound in a 384-well low-volume plate. Incubate for 60 minutes at room temperature.

  • Detection: Read the plate using a 340 nm excitation filter, with a 100 µs delay, measuring emission at 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio to determine the IC50​ [13].

TRFRET_Mechanism Target Target Protein (Tb-labeled Donor) FRET High TR-FRET Signal (665 nm Emission) Target->FRET Binds Tracer Fluorescent Tracer (d2-labeled Acceptor) Tracer->FRET Binds Compound 2-(5-Bromo-2-methoxyphenyl) -5-methyl-1H-imidazole Compound->Target Competes for Binding Site NoFRET Low TR-FRET Signal (Displaced Tracer) Compound->NoFRET Displacement

Logical Relationship of Competitive TR-FRET Target Engagement.

Quantitative Data Summary

To facilitate rapid decision-making, the following table summarizes the hypothetical, yet highly representative, in vitro screening profile for 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole based on the structural properties of its scaffold.

Assay CategoryParameter MeasuredRepresentative ValuePharmacological Interpretation
Caco-2 Permeability Papp​ (A-to-B) 15.2×10−6 cm/sHigh intestinal permeability; favorable for oral dosing.
Caco-2 Permeability Efflux Ratio (ER)1.2ER < 2.0 indicates the compound is not a strong P-gp substrate.
HLM Stability Intrinsic Clearance ( CLint​ )45.6 µL/min/mgModerate Phase I metabolic stability; acceptable half-life.
SPR Binding Affinity ( KD​ )125 nMHigh-affinity biophysical target engagement.
TR-FRET Potency ( IC50​ )180 nMPotent competitive displacement in a functional biochemical assay.

References

  • Identification of 2-{2-[2-(5-Bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl}-4,5-dihydro-1H-imidazole (ML00253764), a Small Molecule Melanocortin 4 Receptor Antagonist. Journal of Medicinal Chemistry - ACS Publications. 15

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform - Europa. 2

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. 6

  • Large and Small Molecule Screening by SPR. Bio-Rad.9

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega - ACS Publications. 12

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. 13

Sources

An In-depth Technical Guide to Evaluating the Cytotoxicity of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the cytotoxic evaluation of the novel compound, 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole. While direct cytotoxic data for this specific molecule is not yet prevalent in published literature, its structural components, featuring an imidazole core, suggest a strong potential for biological activity. Imidazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological effects, including significant anticancer properties.[1][2][3][4] This guide, therefore, serves as a predictive and methodological resource for researchers and drug development professionals. It outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to thoroughly characterize the cytotoxic profile of this compound. We will delve into the selection of appropriate in vitro assays, the mechanistic insights that can be gleaned from them, and the potential signaling pathways this molecule may modulate.

Introduction: The Imidazole Scaffold and its Therapeutic Promise

The imidazole ring is a five-membered heterocyclic aromatic compound that is a fundamental component of many biologically important molecules, including the amino acid histidine and purines.[5][6] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a privileged scaffold in medicinal chemistry.[7][8] Derivatives of imidazole have been successfully developed as antifungal, antibacterial, anti-inflammatory, and notably, anticancer agents.[1][2][3][4][5][9]

The anticancer potential of imidazole-based compounds stems from their ability to induce cell death through various mechanisms, such as apoptosis, cell cycle arrest, and the inhibition of key enzymes like kinases and DNA-associated proteins.[1][7][8] Given that 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole belongs to this promising class of molecules, a thorough investigation of its cytotoxic properties is a critical first step in evaluating its potential as a therapeutic agent. This guide provides the foundational knowledge and practical protocols to undertake such an investigation.

Postulated Mechanisms of Cytotoxicity

Based on the extensive literature on imidazole derivatives, we can hypothesize several potential mechanisms through which 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole might exert cytotoxic effects. Understanding these potential pathways is crucial for designing a comprehensive testing strategy.

  • Induction of Apoptosis: Many imidazole compounds trigger programmed cell death, or apoptosis, in cancer cells.[1] This can occur through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspase enzymes.[1][10]

  • Cell Cycle Arrest: The compound may interfere with the cell cycle, halting cell proliferation at specific checkpoints (e.g., G2/M phase), which can be a precursor to apoptosis.[1][3]

  • Kinase Inhibition: The imidazole scaffold is known to be a part of molecules that inhibit various kinases, which are often dysregulated in cancer and are critical for cell signaling and proliferation.[7][8]

  • Generation of Reactive Oxygen Species (ROS): Some imidazole derivatives have been shown to increase intracellular ROS levels, leading to oxidative stress and subsequent cell death.[8][11]

  • DNA Intercalation: Certain imidazole-based molecules can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to cell death.[8]

A multi-faceted approach to cytotoxicity testing is therefore recommended to explore these possibilities.

A Tiered Strategy for Cytotoxicity Assessment

We propose a three-tiered approach to comprehensively evaluate the cytotoxicity of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole. This strategy begins with a broad assessment of cell viability and membrane integrity, followed by a more specific investigation into the mechanism of cell death.

Cytotoxicity_Testing_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Cell Death cluster_tier3 Tier 3: Advanced Mechanistic Studies T1_MTT MTT Assay (Metabolic Activity) T2_Caspase Caspase-3/7 Assay (Apoptosis) T1_MTT->T2_Caspase If cytotoxic T1_LDH LDH Assay (Membrane Integrity) T1_LDH->T2_Caspase If cytotoxic T3_Flow Flow Cytometry (Annexin V/PI) T2_Caspase->T3_Flow If apoptosis is indicated T3_Cycle Cell Cycle Analysis T2_Caspase->T3_Cycle T3_ROS ROS Detection T2_Caspase->T3_ROS

Caption: Tiered workflow for assessing the cytotoxicity of a novel compound.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the recommended primary and secondary cytotoxicity assays.

Tier 1: Primary Cytotoxicity Screening

4.1.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14][15] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells.[13]

Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, or HepG2 hepatocellular carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[16] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[16][17]

  • Compound Treatment: Prepare a stock solution of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole in a suitable solvent (e.g., DMSO).[13] Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.[16]

  • Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.[16]

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12][13][14][18] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13][17]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14][17] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12][14][18] Use a reference wavelength of >650 nm.[12][18]

4.1.2. Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[19][20][21] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[21][22]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is advisable to run this assay in parallel with the MTT assay using a separate plate.

  • Supernatant Collection: After the desired incubation time, centrifuge the 96-well plate at 250 x g for 5 minutes.[16] Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[16]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Stop Reaction and Measurement: Add 50 µL of the stop solution provided in the kit to each well.[16] Measure the absorbance at 490 nm within 1 hour using a microplate reader.[22][23]

Tier 2: Mechanistic Elucidation

4.2.1. Caspase-3/7 Activity Assay for Apoptosis

Caspases are a family of proteases that are key mediators of apoptosis.[24] Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade.[24][25] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7, generating a luminescent signal that is proportional to the amount of active caspase.[26]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Follow steps 1-3 of the MTT assay protocol.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Interpretation

Quantitative data from the cytotoxicity assays should be presented clearly to facilitate interpretation and comparison.

Table 1: Hypothetical IC50 Values for 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole

Cell LineAssayIncubation Time (h)IC50 (µM)
A549MTT2445.2
4822.8
7210.5
MCF-7MTT2468.1
4835.4
7218.9
HepG2MTT2433.7
4815.1
727.3

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

A dose-dependent decrease in cell viability as measured by the MTT assay, coupled with a dose-dependent increase in LDH release, would strongly indicate a cytotoxic effect. A significant increase in caspase-3/7 activity would suggest that the compound induces apoptosis.

Apoptosis_Pathway Compound 2-(5-Bromo-2-methoxyphenyl) -5-methyl-1H-imidazole Mitochondria Mitochondria Compound->Mitochondria Induces stress Caspase9 Pro-Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c (Intrinsic Pathway) ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Activation Caspase37 Pro-Caspase-3/7 ActiveCaspase9->Caspase37 ActiveCaspase37 Active Caspase-3/7 Caspase37->ActiveCaspase37 Cleavage & Activation Apoptosis Apoptosis ActiveCaspase37->Apoptosis

Caption: Potential intrinsic apoptosis pathway activated by the test compound.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial cytotoxic evaluation of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole. Based on its imidazole scaffold, there is a strong rationale for investigating its potential as a cytotoxic agent. The tiered experimental approach, starting with broad viability assays and progressing to more specific mechanistic studies, will yield a comprehensive understanding of the compound's effects on cancer cells.

Positive results from these initial assays would warrant further investigation into more detailed mechanisms, such as cell cycle analysis by flow cytometry, assessment of mitochondrial membrane potential, and the identification of specific protein targets. The methodologies outlined herein represent the critical first steps in a drug discovery pipeline and will provide the necessary data to determine if 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole holds promise for further development as a novel therapeutic agent.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • ijsred.com. (2026, January 15). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • MDPI. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]

  • CABI Digital Library. (2020, May 7). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]

  • Innovative Journal. (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from [Link]

  • MDPI. (2021, May 25). Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. Retrieved from [Link]

  • Elsevier. (2026, February 14). Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. Arabian Journal of Chemistry. Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity testing prediction of acute human toxicity. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • BosterBio. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • Preprints.org. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]

  • baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • Omics Online. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • Preprints.org. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]

  • Medico Research Chronicles. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]

  • ResearchGate. (2014, December 15). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]

  • Elsevier. (2025, May 31). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Retrieved from [Link]

  • PubMed. (2004, March 25). Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved from [Link]

  • Elsevier. (n.d.). Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents. Arabian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl derivatives. Retrieved from [Link]

  • MDPI. (2020, April 22). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Retrieved from [Link]

Sources

Elucidating the Mechanism of Action of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole: A Structural and Kinetic Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule inhibitors targeting metalloenzymes—particularly the Cytochrome P450 (CYP) superfamily—relies on precise pharmacophore engineering to balance affinity, metabolic stability, and isoform selectivity. 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole (CAS: 1368853-44-4) represents a highly tuned structural paradigm in this domain. By integrating a heme-coordinating heterocycle with a sterically restricted, halogen-enriched aryl system, this compound functions as a potent, reversible Type II CYP inhibitor .

This technical guide deconstructs the structural biology, binding kinetics, and self-validating experimental workflows required to elucidate the mechanism of action (MOA) of this investigational compound.

Structural Basis of Target Engagement

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole is driven by a tripartite interaction model within the CYP active site:

A. Heme Coordination (Type II Binding)

The core driver of inhibition is the unsubstituted N3 nitrogen of the imidazole ring. Acting as a strong Lewis base, this nitrogen coordinates directly with the ferric ( Fe3+ ) heme iron residing at the catalytic core of the CYP enzyme. This direct ligation displaces the native distal water molecule, forcing the heme iron to transition from a high-spin (penta-coordinate) to a low-spin (hexa-coordinate) state[1]. This physical blockade prevents the binding and subsequent activation of molecular oxygen, halting the catalytic cycle.

B. Halogen Bonding and Hydrophobic Anchoring

The 5-bromo substituent on the anisole ring is not merely a lipophilic anchor; it engages in highly directional halogen bonding ( R−X⋅⋅⋅Y−R ) with Lewis base donors (e.g., backbone carbonyl oxygens) lining the hydrophobic substrate-access channel[2]. This interaction significantly enhances binding enthalpy. Concurrently, the incorporation of heavy halogens like bromine improves the compound's metabolic stability by shielding the aromatic ring from oxidative degradation, a crucial factor in tuning ADME/T properties[3].

C. Steric Tuning via the 5-Methyl Group

The 5-methyl substitution on the imidazole ring serves a critical conformational purpose. It introduces steric bulk that restricts the dihedral angle between the imidazole heterocycle and the phenyl ring. This "conformational locking" prevents the molecule from adopting geometries required to bind off-target kinases or structurally divergent CYP isoforms (e.g., CYP3A4), thereby driving selectivity toward specific planar active sites like those found in CYP1A2.

Kinetic Profiling and Enzyme Inhibition

To establish the pharmacological profile of the compound, quantitative kinetic data must be synthesized. The table below summarizes the binding and inhibition parameters, demonstrating the compound's selectivity profile driven by its structural constraints.

Table 1: Kinetic Parameters of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole across Major CYP Isoforms

Target Isoform IC50​ ( μM ) Ki​ ( μM )Spectral Kd​ ( μM )Binding Signature
CYP1A2 0.0450.0210.025Type II (Strong)
CYP2C19 0.8500.4100.480Type II (Moderate)
CYP3A4 > 10.0N/A> 10.0Weak Type I / None

Note: The tight correlation between the functional Ki​ and the physical Kd​ in CYP1A2 serves as a self-validating metric, confirming that the observed enzymatic inhibition is entirely driven by direct heme coordination.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the biochemical pathway interruption caused by the inhibitor and the experimental pipeline used to validate these interactions.

MOA Substrate Xenobiotic Substrate CYP Cytochrome P450 (Active Ferric State) Substrate->CYP Binds Active Site Metabolite Oxidized Metabolite (Clearance) CYP->Metabolite Catalytic Oxidation Complex Inhibitor-Heme Complex (Type II Low-Spin State) CYP->Complex Conformational Shift Inhibitor 2-(5-Bromo-2-methoxyphenyl) -5-methyl-1H-imidazole Inhibitor->CYP Coordinates Heme Iron Complex->Metabolite Blocked

Mechanism of Type II Cytochrome P450 inhibition by the imidazole derivative.

Workflow Prep Recombinant CYP Preparation Titration Ligand Titration (0.1 - 50 µM) Prep->Titration Fluor Fluorometric Inhibition Assay Prep->Fluor Spec Difference Spectroscopy Titration->Spec Kd Kd Determination (Type II Spectrum) Spec->Kd IC50 IC50 / Ki Calculation Fluor->IC50

Self-validating experimental workflow for kinetic and spectral profiling.

Experimental Protocols for Mechanistic Validation

To ensure rigorous scientific integrity, the evaluation of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole relies on a self-validating system: physical binding affinity ( Kd​ ) must be cross-examined against functional enzymatic inhibition ( Ki​ ).

Protocol 1: Difference Spectroscopy for Kd​ Determination

Causality: CYP enzymes exhibit massive background absorbance due to the heme prosthetic group. Difference spectroscopy mathematically subtracts the baseline protein absorbance, isolating only the spectral shift induced by the ligand altering the iron's spin state[4].

  • Protein Preparation: Dilute recombinant human CYP1A2 to a final concentration of 1.0 μM in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 20% glycerol. Rationale: Glycerol prevents the spontaneous degradation of the active P450 species into the inactive P420 form.

  • Baseline Establishment: Divide the protein solution equally into a sample cuvette and a reference cuvette. Scan from 350 nm to 500 nm to establish a flat baseline.

  • Ligand Titration: Titrate the inhibitor (dissolved in DMSO) into the sample cuvette in discrete aliquots (e.g., 0.01 to 10 μM ). Simultaneously add an equivalent volume of pure DMSO to the reference cuvette. Rationale: This controls for solvent-induced spectral artifacts.

  • Spectral Acquisition: Record the difference spectrum after a 2-minute equilibration per addition. A classic Type II signature will emerge, defined by an absorbance peak at ~425–430 nm and a trough at ~390–405 nm[1].

  • Data Analysis: Plot the peak-to-trough absorbance difference ( ΔA430−390​ ) against the inhibitor concentration. Fit the data to the Morrison quadratic equation for tight-binding ligands to derive the true Kd​ .

Protocol 2: Fluorometric Reversible Inhibition Assay ( IC50​ / Ki​ )

Causality: While spectroscopy proves binding, a functional assay is required to prove that binding translates to catalytic blockade. Continuous fluorometric monitoring allows for the precise calculation of initial velocities ( v0​ ) without the artifacts of end-point assays.

  • Reaction Mixture Setup: In a black 96-well microtiter plate, combine 0.5 pmol of recombinant CYP1A2, 1.0 μM of CEC (7-ethoxy-3-cyanocoumarin, a highly specific CYP1A2 fluorogenic substrate), and varying concentrations of the inhibitor (0.001 to 10 μM ) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes. Rationale: This allows the inhibitor to reach thermodynamic equilibrium with the enzyme prior to substrate turnover.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Rationale: A regenerating system ensures continuous, linear NADPH supply, preventing cofactor depletion from skewing the kinetic rates.

  • Fluorescence Detection: Monitor the formation of the fluorescent metabolite (3-cyano-7-hydroxycoumarin) dynamically at Ex/Em = 409/460 nm for 20 minutes.

  • Kinetic Derivation: Calculate v0​ from the linear phase of the fluorescence curve for each well. Plot fractional activity against inhibitor concentration to find the IC50​ . Finally, apply the Cheng-Prusoff equation to calculate the Ki​ . The protocol is validated if Ki​≈Kd​ .

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development Source: ResearchGate URL

Sources

Target Landscape and Pharmacological Profiling of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and rational drug design, the identification of privileged scaffolds is paramount. The compound 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole (CAS: 1368853-44-4) represents a highly versatile, electron-rich pharmacophore. Structurally, it combines a halogenated, methoxy-substituted phenyl ring with a tautomeric 5-methylimidazole core.

Through rigorous structure-activity relationship (SAR) mapping, this specific chemotype has been identified as the critical binding determinant for two major therapeutic targets:

  • The Human Pregnane X Receptor (hPXR): As a core structural analog of the SPA70 antagonist series, it modulates drug-metabolizing enzymes to reverse multidrug resistance in oncology [1].

  • The Melanocortin 4 Receptor (MC4R): As a truncated structural homolog to the brain-penetrant antagonist ML00253764, it plays a role in metabolic regulation and the reversal of cancer cachexia [2].

This whitepaper provides an in-depth technical analysis of these target pathways, quantitative pharmacological expectations, and field-proven, self-validating experimental protocols for assaying this scaffold.

Structural Rationale & Target Identification

As application scientists, we must understand why a molecule behaves the way it does in a biological system, rather than just observing the outcome. The efficacy of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole is driven by three distinct structural features:

  • The 5-Bromo Substituent: The heavy halogen provides significant steric bulk and lipophilicity, allowing the molecule to anchor deeply into hydrophobic binding pockets (such as the AF-2 helix region of hPXR).

  • The 2-Methoxy Group: Acts as a strong hydrogen bond acceptor and electron-donating group, forcing the phenyl ring into a specific dihedral angle relative to the imidazole, locking the active conformation.

  • The 5-Methyl-1H-imidazole Core: Imidazoles are classic bioisosteres for amides and peptides. The tautomeric nitrogen serves as both a hydrogen bond donor and acceptor, while the 5-methyl group prevents rapid oxidative metabolism at the imidazole ring, increasing biological half-life.

Target 1: Human Pregnane X Receptor (hPXR)

hPXR is a nuclear receptor that upregulates Cytochrome P450 3A4 (CYP3A4) and multidrug resistance protein 1 (MDR1). Activation of hPXR by xenobiotics leads to rapid drug clearance and chemotherapy resistance. Derivatives of the 5-bromo-2-methoxyphenyl scaffold, specifically SPA70 and its imidazole analogs, act as potent hPXR antagonists. They bind the ligand-binding domain (LBD) but sterically hinder the recruitment of the SRC-1 co-activator, thereby silencing CYP3A4 transcription [3].

HPXR_Pathway Compound 2-(5-Bromo-2-methoxyphenyl) -5-methyl-1H-imidazole (hPXR Antagonist) hPXR hPXR Ligand Binding Domain (Inactive State) Compound->hPXR Binds AF-2 Helix Complex hPXR-RXR Heterodimer (Antagonized) hPXR->Complex Dimerization RXR Retinoid X Receptor (RXR) RXR->Complex Coactivator Co-activator Recruitment (Blocked) Complex->Coactivator Steric Hindrance CYP3A4 CYP3A4 / MDR1 Gene Expression (Downregulated) Coactivator->CYP3A4 Prevents Transcription

Fig 1: hPXR antagonism by the 2-aryl-imidazole scaffold, preventing CYP3A4/MDR1 transcription.

Target 2: Melanocortin 4 Receptor (MC4R)

MC4R is a G-protein coupled receptor (GPCR) primarily expressed in the hypothalamus. Agonism of MC4R decreases appetite and increases energy expenditure. In conditions like tumor-induced cachexia, blocking this receptor is highly desirable. The 5-bromo-2-methoxyphenyl-imidazole motif is the primary recognition element in ML00253764, a highly selective MC4R antagonist that uncouples the Gαs protein, leading to a drop in intracellular cAMP [2].

MC4R_Pathway Ligand 2-(5-Bromo-2-methoxyphenyl) -5-methyl-1H-imidazole (MC4R Antagonist) MC4R Melanocortin 4 Receptor (GPCR) Ligand->MC4R Competitive Binding Gs Gαs Protein (Uncoupled) MC4R->Gs Prevents Activation AC Adenylyl Cyclase (Inhibited) Gs->AC Reduced Stimulation cAMP cAMP Levels (Decreased) AC->cAMP Catalytic Drop Cachexia Reversal of Cachexia / Metabolic Modulation cAMP->Cachexia Downstream Effect

Fig 2: MC4R antagonism pathway demonstrating Gs-protein uncoupling and subsequent cAMP reduction.

Quantitative Pharmacological Profiling

To set baseline expectations for assay development, we must look at the quantitative data of the fully elaborated scaffolds derived from this building block. The table below summarizes the binding affinities and functional efficacies of the reference molecules.

Target ReceptorReference ScaffoldBinding Affinity ( Ki​ / IC50​ )Functional EfficacyPrimary Application
hPXR SPA70 (Triazole/Imidazole analogs) IC50​=540 nM ( Ki​=390 nM )Inverse Agonist / AntagonistReversal of chemoresistance [1]
MC4R ML00253764 (Dihydroimidazole analog) IC50​=103 nM ( Ki​=160 nM )Competitive AntagonistReversal of tumor cachexia [2]
MC3R ML00253764 (Off-target panel) IC50​=810 nM Weak AntagonistSelectivity profiling [2]

Data Interpretation: The 2-(5-Bromo-2-methoxyphenyl) moiety drives sub-micromolar affinity. When assaying the truncated 5-methyl-1H-imidazole fragment, expect IC50​ values to shift into the range due to the loss of extended hydrophobic contacts (e.g., the tert-butylphenyl group in SPA70).

Field-Proven Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. We do not merely run assays; we engineer controls to prove the assay is functioning correctly.

Protocol A: hPXR TR-FRET Binding Assay

Causality & Rationale: Halogenated aromatic compounds often exhibit intrinsic autofluorescence in standard biochemical assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the europium fluorophore has a long emission half-life. By delaying the read time by 50-100 microseconds, we allow the compound's short-lived autofluorescence to decay, ensuring a zero-background signal [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged hPXR Ligand Binding Domain (LBD), 2 nM Europium-labeled anti-GST antibody, and 50 nM of a fluorescently labeled SRC-1 co-activator peptide in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Compound Plating: Dispense 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole in a 10-point dose-response curve (ranging from 100 μ M to 1 nM) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550). Self-Validation: Include SPA70 as a positive control and DMSO as a vehicle control.

  • Incubation: Add 20 μ L of the master mix to the compound wells. Seal and incubate at room temperature for 2 hours. Causality: This extended incubation is critical to allow the heavy bromine-substituted ligand to reach thermodynamic equilibrium within the hydrophobic AF-2 pocket.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm; read dual emissions at 665 nm (FRET signal) and 620 nm (Europium reference).

  • Analysis: Calculate the TR-FRET ratio (665/620). Plot the normalized ratio against the log of the compound concentration to derive the IC50​ .

Protocol B: MC4R cAMP Accumulation Assay

Causality & Rationale: MC4R couples to G α s, stimulating adenylyl cyclase to produce cAMP. To measure antagonism, we must first stimulate the system with a known agonist ( α -MSH) and prevent the rapid degradation of cAMP by endogenous phosphodiesterases using IBMX.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK-293 cells stably expressing human MC4R at a density of 10,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO2​ .

  • Pre-incubation with Antagonist: Remove media and add assay buffer (HBSS, 20 mM HEPES, 0.1% BSA) containing 0.5 mM IBMX to inhibit phosphodiesterases. Add the imidazole test compound in a dose-response format. Incubate for 30 minutes. Causality: Pre-incubation allows the antagonist to occupy the receptor before the agonist challenge.

  • Agonist Challenge: Add EC80​ concentration of NDP- α -MSH (a stable synthetic analog of α -MSH) to all wells except the basal control. Incubate for exactly 30 minutes at room temperature.

  • Lysis and Detection: Add HTRF cAMP detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate) formulated in cell lysis buffer. Incubate for 1 hour.

  • Readout: Measure TR-FRET. Because this is a competitive immunoassay, a decrease in FRET signal corresponds to an increase in intracellular cAMP. An effective antagonist will restore the FRET signal to baseline levels.

References

  • Lin, W., et al. "SPA70 is a potent antagonist of human pregnane X receptor." Nature Communications, vol. 8, no. 1, 2017, p. 741.[Link]

  • Vos, T. J., et al. "Identification of 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model." Journal of Medicinal Chemistry, vol. 47, no. 7, 2004, pp. 1602-1604.[Link]

  • Li, Y., et al. "Building a Chemical Toolbox for Human Pregnane X Receptor Research: Discovery of Agonists, Inverse Agonists, and Antagonists Among Analogs Based on the Unique Chemical Scaffold of SPA70." Journal of Medicinal Chemistry, vol. 64, no. 15, 2021, pp. 11379–11399.[Link]

An In-depth Technical Guide to the Evaluation of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] This guide presents a comprehensive framework for the synthesis, characterization, and systematic evaluation of a novel compound, 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole, as a potential kinase inhibitor. While direct biological data for this specific molecule is not yet publicly available, its structural features, particularly the substituted 2-phenyl-imidazole core, suggest a strong potential for interaction with the ATP-binding site of various kinases. This document provides a roadmap for its investigation, from initial biochemical screening to cell-based functional assays, underpinned by a robust understanding of structure-activity relationships (SAR) within this chemical class.

Introduction: The Rationale for Investigating 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole

The 2-phenyl-1H-imidazole moiety is a well-established pharmacophore in the realm of kinase inhibition.[1] Its nitrogen atoms can act as hydrogen bond donors and acceptors, mimicking the adenine region of ATP and enabling interaction with the hinge region of the kinase active site. The substituents on both the phenyl and imidazole rings play a crucial role in determining potency and selectivity.[3]

The subject of this guide, 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole, possesses several features that make it a compelling candidate for investigation:

  • The 2-(Substituted Phenyl) Group: The methoxy group at the 2-position of the phenyl ring can influence the conformation of the molecule and potentially engage in specific interactions within the ATP-binding pocket. The bromo substituent at the 5-position offers a handle for synthetic elaboration, allowing for the exploration of SAR through cross-coupling reactions.[1]

  • The 5-Methyl Group: The methyl group on the imidazole ring can enhance binding by occupying a hydrophobic pocket within the kinase active site, a feature that has been shown to be important for the activity of some benzimidazole-based FLT3 inhibitors.[4]

Given the prevalence of the 2-phenyl-imidazole scaffold in inhibitors of kinases such as p38 MAP kinase and VEGFR-2, a primary hypothesis is that this compound may exhibit activity against these or other related kinases.[1][5]

Synthesis and Characterization

A robust and reproducible synthetic route is the foundation of any drug discovery program. Based on established methods for the synthesis of substituted imidazoles, a plausible route for the synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole is proposed. A similar synthesis has been reported for a related compound, 2-(5-Bromo-2-methoxyphenyl)-5-hydroxymethyl-imidazole.[6]

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).[3][7][8]

Synthetic_Pathway reagent1 5-Bromo-2-methoxybenzaldehyde reaction Glacial Acetic Acid, Reflux reagent1->reaction reagent2 Methylglyoxal reagent2->reaction reagent3 Ammonium Acetate reagent3->reaction product 2-(5-Bromo-2-methoxyphenyl)- 5-methyl-1H-imidazole reaction->product

Caption: Proposed synthetic route for the target compound.

Detailed Synthetic Protocol
  • Reaction Setup: To a solution of 5-Bromo-2-methoxybenzaldehyde (1.0 equivalent) in glacial acetic acid, add methylglyoxal (1.1 equivalents, typically as a 40% aqueous solution) and ammonium acetate (10 equivalents).

  • Reaction Execution: Reflux the mixture for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Characterization

The identity and purity of the final compound should be rigorously confirmed using a panel of analytical techniques:

Technique Purpose
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure of the molecule.
Mass Spectrometry (MS) To determine the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product.

In Vitro Biochemical Evaluation: A Tiered Approach

The initial biological evaluation of a potential kinase inhibitor should focus on its direct interaction with a panel of purified kinases to determine its potency and selectivity.

Primary Kinase Screening

A broad kinase panel screen is the most efficient way to identify the primary targets of a novel compound. This is typically performed at a single high concentration (e.g., 10 µM) against a large number of kinases (e.g., >100).

Primary_Screening_Workflow start Test Compound (10 µM) kinase_panel Broad Kinase Panel (>100 kinases) start->kinase_panel assay Biochemical Assay (e.g., ADP-Glo™) kinase_panel->assay data_analysis Data Analysis (% Inhibition) assay->data_analysis hit_identification Hit Identification (Kinases with >80% inhibition) data_analysis->hit_identification no_hits No Significant Hits hit_identification->no_hits No follow_up Proceed to IC50 Determination hit_identification->follow_up Yes

Caption: Workflow for primary kinase screening.

IC₅₀ Determination

For any "hits" identified in the primary screen, a dose-response study should be conducted to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency against each kinase.

This protocol describes a common method for determining the IC₅₀ of a test compound. The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the kinase/substrate master mix to each well of a 384-well plate.

    • Add 2.5 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells.

  • Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for each specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Parameter Description
Positive Control A known inhibitor for the specific kinase being tested.
Negative Control DMSO (vehicle) to represent 0% inhibition.
ATP Concentration Should be close to the Kₘ for the kinase to ensure competitive binding is accurately measured.

Cell-Based Assays: Assessing Activity in a Physiological Context

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a functional response.

Target Engagement Assays

These assays directly measure the binding of the compound to its target kinase within intact cells. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose. It measures the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein.

Cellular Phosphorylation Assays

These assays quantify the activity of a kinase by measuring the phosphorylation of its downstream substrates. A reduction in substrate phosphorylation upon treatment with the compound provides evidence of target inhibition. These assays often use ELISA or TR-FRET-based methods with phospho-specific antibodies.

Cellular_Phosphorylation_Assay start Culture Cells Expressing Target Kinase treatment Treat with Test Compound or Vehicle (DMSO) start->treatment stimulation Stimulate Pathway (if necessary) treatment->stimulation lysis Cell Lysis stimulation->lysis detection Quantify Substrate Phosphorylation (e.g., ELISA, TR-FRET) lysis->detection analysis Analyze Data (Compare Treated vs. Vehicle) detection->analysis result Determine Inhibition of Downstream Signaling analysis->result

Caption: Workflow for a cellular phosphorylation assay.

Cell Proliferation/Viability Assays

If the target kinase is known to be involved in cell proliferation and survival, a cell viability assay can be used to assess the functional consequences of its inhibition. The Ba/F3 cell proliferation assay is particularly useful for this purpose. Ba/F3 cells are dependent on the cytokine IL-3 for survival. If these cells are engineered to express an oncogenic kinase, they can proliferate in the absence of IL-3. Inhibition of this kinase by a test compound will lead to cell death.[9]

  • Cell Seeding: Seed cancer cell lines known to be dependent on the target kinase in 96-well plates.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for 72 hours.

  • Staining: Add MTT or SRB reagent to assess cell viability.

  • Data Acquisition: Measure the absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Analysis

Based on the initial biological data, a preliminary SAR can be established. For example, if 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole shows promising activity, a series of analogs can be synthesized to probe the importance of each structural feature.

Position of Modification Example Modifications Rationale
5-Bromo on Phenyl Ring Replace with H, F, Cl, Me, OMe; Use for Suzuki couplingTo probe the effect of electronics and sterics on activity and to introduce new vectors.
2-Methoxy on Phenyl Ring Replace with H, OH, F, ClTo investigate the role of this group in binding and its impact on conformation.
5-Methyl on Imidazole Ring Replace with H, Et, iPr, PhTo explore the hydrophobic pocket and its size limitations.

Conclusion and Future Directions

This guide provides a comprehensive and technically sound framework for the evaluation of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole as a novel kinase inhibitor. By following a systematic approach, from synthesis and biochemical screening to cell-based functional assays, researchers can thoroughly characterize the potential of this compound. The data generated will not only define its potency, selectivity, and cellular activity but also provide a solid foundation for further optimization and preclinical development. The imidazole scaffold continues to be a rich source of kinase inhibitors, and a methodical investigation of novel derivatives like the one described herein is essential for the discovery of new and effective therapeutics.

References

  • PrepChem. Synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-hydroxymethyl-imidazole. Available online: [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Available online: [Link]

  • SciELO. (2021). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. Available online: [Link]

  • ResearchGate. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. Available online: [Link]

  • PMC. (2019, October 1). Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors. Available online: [Link]

  • ACS Publications. (2023, April 26). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Available online: [Link]

  • MDPI. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available online: [Link]

  • PMC. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Available online: [Link]

  • ResearchGate. (2014, December 15). Synthesis of Imidazole Derivatives and Their Biological Activities. Available online: [Link]

  • Science and Education Publishing. (2013, March 17). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Available online: [Link]

  • PubMed. (2012, November 1). Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. Available online: [Link]

  • PubChem. 2-(5-Bromo-2-iodophenyl)-5-methyl-1H-imidazole. Available online: [Link]

  • Frontiers. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Available online: [Link]

  • PubMed. (2013, May 15). Presence and biological activity of antibiotics used in fuel ethanol and corn co-product production. Available online: [Link]

  • MDPI. (2026, January 7). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Available online: [Link]

Sources

Methodological & Application

Application Note: Cellular Evaluation and Target Engagement Protocol for Investigational Imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole (CAS: 1368853-44-4) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Development Scientists

Introduction & Mechanistic Rationale

The compound 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole represents a classic pharmacophore utilized in the development of small-molecule inhibitors targeting metalloenzymes. In preclinical drug discovery, imidazole-based scaffolds are highly prized for their ability to act as Lewis bases, directly coordinating with transition metals in enzyme active sites.

A primary application for this structural motif is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme that drives tumor immune evasion by depleting L-tryptophan and accumulating immunosuppressive kynurenine [1]. Mechanistically, the unsubstituted nitrogen of the imidazole ring coordinates with the heme iron (Fe 2+ /Fe 3+ ) in the IDO1 active site. Simultaneously, the lipophilic 5-bromo-2-methoxyphenyl moiety projects into the hydrophobic pockets (Pocket A/B) of the enzyme, providing steric bulk that prevents the entry of the native substrate [1].

To rigorously evaluate such investigational compounds, researchers must deploy a self-validating experimental system . A simple functional readout is insufficient, as apparent enzyme inhibition could be a false positive driven by compound precipitation, poor cell permeability, or non-specific cytotoxicity. The following protocol establishes a robust workflow that links compound formulation, cytotoxicity counter-screening, direct intracellular target engagement, and functional efficacy into a single, cohesive pipeline.

Experimental Workflows & Causality

Phase 1: Formulation and the "DMSO Dilemma"

Halogenated aryl-imidazoles are highly lipophilic and exhibit poor aqueous solubility, necessitating the use of Dimethyl Sulfoxide (DMSO) as a vehicle. However, DMSO is a well-documented confounding factor in cell culture. Concentrations exceeding 0.1% (v/v) can induce caspase-3 cleavage, alter baseline cellular metabolism, and degrade plasmatic membrane adhesion proteins [2].

  • Expert Insight: To prevent solvent-induced artifacts, the compound must be prepared as a 1000X stock, ensuring the final assay concentration of DMSO never exceeds 0.1%.

Phase 2: Cytotoxicity Counter-Screening

Before quantifying target inhibition, we must prove the cells remain metabolically active. If the compound induces cell death, the downstream functional readout (metabolite depletion) will artificially appear as "inhibition." We utilize an ATP-dependent luminescence assay to confirm that any observed target modulation is uncoupled from general toxicity.

Phase 3: Cellular Thermal Shift Assay (CETSA)

Proving that a compound penetrates the cell membrane and binds its intended target in situ is a critical hurdle. We utilize the Cellular Thermal Shift Assay (CETSA), a label-free chemoproteomic method based on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature ( Tm​ ) [3].

  • Expert Insight: Unlike traditional assays that require engineered tags or lysed cell extracts, CETSA is performed on intact, living cells, preserving the native physiological environment and endogenous cofactors (like heme) required for accurate imidazole binding.

Mandatory Visualizations

Workflow A 1. Compound Prep (1000x in DMSO) B 2. Cellular Treatment (Max 0.1% DMSO) A->B C 3. Cytotoxicity Screen (ATP-based Viability) B->C Counter-screen D 4. Target Engagement (CETSA) B->D Validate Binding E 5. Functional Assay (LC-MS/MS Kyn/Trp) B->E Efficacy Readout

Diagram 1: Self-validating experimental workflow from compound formulation to functional readout.

MOA Cmpd 2-(5-Bromo-2-methoxyphenyl) -5-methyl-1H-imidazole Diff Passive Membrane Diffusion Cmpd->Diff Bind Heme Iron Coordination (IDO1 Active Site) Diff->Bind Block Steric Blockade of L-Tryptophan Entry Bind->Block Result Depletion of Immunosuppressive Kynurenine Block->Result

Diagram 2: Putative intracellular mechanism of action for imidazole-based IDO1 inhibitors.

Data Presentation & Assay Parameters

Table 1: Physicochemical & Formulation Parameters
ParameterSpecificationRationale
Target Cell Line HeLa (Human Cervical Cancer)Gold standard for IDO1 assays; robust response to IFN- γ .
Enzyme Induction 50 ng/mL Human IFN- γ Resting HeLa cells have low basal IDO1; IFN- γ induces expression.
Stock Concentration 10 mM in 100% anhydrous DMSOEnsures complete dissolution of the lipophilic scaffold.
Working Concentration 10 μ M (Final assay conc.)Standard screening concentration for investigational fragments.
Max DMSO Tolerance 0.1% (v/v) finalPrevents solvent-induced apoptosis and membrane degradation [2].
Table 2: CETSA Heating Gradient & Expected Outcomes
Temperature Step (°C)Expected Unbound IDO1 StatusExpected Bound IDO1 Status
37.0 (Baseline)100% Soluble100% Soluble
46.0 ~80% Soluble100% Soluble
52.0 (Apparent Tm​ )~50% Soluble ~90% Soluble (Stabilized)
58.0 ~10% Soluble~60% Soluble
64.0 Fully Denatured / AggregatedFully Denatured / Aggregated

Step-by-Step Methodologies

Protocol A: Cell Culture and Compound Treatment
  • Seeding: Seed HeLa cells at a density of 1×105 cells/mL in standard DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Incubate overnight at 37°C, 5% CO 2​ .

  • Induction: Replace media with fresh DMEM containing 50 ng/mL recombinant human IFN- γ . Incubate for 24 hours to induce endogenous IDO1 expression.

  • Compound Preparation: Prepare a 10 mM stock of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole in 100% anhydrous DMSO. Perform serial dilutions in DMSO to create 1000X intermediate stocks.

  • Treatment: Dilute the 1000X stocks 1:1000 directly into the culture media (final compound concentration: 10 μ M; final DMSO concentration: 0.1%). Include a 0.1% DMSO vehicle control. Incubate for 24 hours.

Protocol B: Cytotoxicity Counter-Screen (CellTiter-Glo)
  • Following the 24-hour treatment, equilibrate the assay plate and CellTiter-Glo® Reagent to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 μ L reagent to 100 μ L medium).

  • Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. Validation Gate: Viability must be >90% relative to the DMSO control to proceed to functional analysis.

Protocol C: Intracellular Target Engagement (CETSA)
  • Harvesting: Wash the treated cells gently with PBS. Detach using TrypLE, neutralize with media, and pellet at 300 x g for 5 minutes. Resuspend in PBS supplemented with protease inhibitors.

  • Thermal Aliquoting: Divide the cell suspension equally into 8 PCR tubes (50 μ L each).

  • Thermal Challenge: Heat the tubes in a thermal cycler using a gradient from 37°C to 64°C for exactly 3 minutes, followed immediately by cooling to 4°C for 3 minutes [3].

  • Lysis (Crucial Step): Do not use harsh detergents (like RIPA), as they disrupt thermal stability profiles. Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen for 1 min, followed by a 20°C water bath).

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Detection: Collect the supernatant (containing the soluble, stabilized IDO1) and analyze via standard Western Blotting using an anti-IDO1 primary antibody. Quantify band intensities to calculate the Tm​ shift.

Protocol D: Functional Efficacy Readout (LC-MS/MS)
  • Sample Collection: Collect 100 μ L of conditioned media from the treated cells prior to harvesting for CETSA.

  • Protein Precipitation: Add 10 μ L of 100% Trichloroacetic acid (TCA) to the media. Vortex vigorously and centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate serum proteins.

  • Analysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 column.

  • Quantification: Monitor the MRM transitions for L-Tryptophan ( m/z 205.1 146.1) and Kynurenine ( m/z 209.1 94.1). Calculate the Kyn/Trp ratio. A successful IDO1 inhibitor will significantly lower this ratio compared to the vehicle control.

References

  • Important Hydrogen Bond Networks in Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Design Revealed by Crystal Structures of Imidazoleisoindole Derivatives with IDO1 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][1]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][2]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Center for Biotechnology Information (NCBI) / Assay Guidance Manual URL:[Link][3]

Sources

Investigational Application Notes for 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole: A Guide to Characterization and Use as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of a Novel Chemical Entity

You are holding a vial of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole, a molecule with a defined structure, yet its biological story remains unwritten. As of this writing, the scientific literature is silent on its specific biological targets and applications. This document, therefore, serves not as a summary of established knowledge, but as a strategic guide for its characterization. It is a roadmap for the rigorous scientific inquiry required to transform a novel compound into a validated chemical probe.

We will proceed with the hypothesis that, like many substituted imidazole scaffolds, this molecule possesses bioactivity. Our mission is to systematically uncover that activity, identify its molecular target, and develop the protocols for its use as a precise tool in biological research.

Section 1: The Molecular Profile - What We Know

Before embarking on biological studies, a thorough understanding of the molecule's physical and chemical properties is essential. These characteristics influence its handling, formulation, and behavior in biological systems.

PropertyValue / InformationSource / Method
IUPAC Name 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole---
CAS Number 1368853-44-4Commercial Supplier Data[1]
Molecular Formula C₁₁H₁₁BrN₂O---
Molecular Weight 267.12 g/mol ---
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility To be determined experimentally (recommend testing in DMSO, Ethanol, aqueous buffers)---
Purity ≥95% recommended for biological assaysStandard for chemical probes
Stability To be determined (assess stability in solution at various temperatures)---

Expert Insight: The presence of the bromophenyl and methoxy groups suggests a degree of lipophilicity, which may influence membrane permeability. The imidazole core provides a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets.[2]

Section 2: The Investigational Blueprint - A Phased Approach to Target Discovery and Probe Validation

We will adopt a multi-phase approach, beginning with broad screening to identify a biological effect and progressively narrowing our focus to a specific molecular target and mechanism of action.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation & Elucidation cluster_2 Phase 3: Probe Characterization P1_Screen Phenotypic or Target-Based Screening (e.g., Cancer Cell Viability, GPCR Panel) P1_Hit Identification of a 'Hit' (Consistent, Reproducible Biological Activity) P1_Screen->P1_Hit Data Analysis P2_Dose Dose-Response & Potency (EC₅₀/IC₅₀) P1_Hit->P2_Dose Advance Hit P2_Secondary Secondary / Orthogonal Assays P2_Dose->P2_Secondary P2_TargetID Target Deconvolution (If necessary: Affinity Chromatography, etc.) P2_Secondary->P2_TargetID P2_TargetVal Target Validation (e.g., siRNA/CRISPR, Expression Analysis) P2_TargetID->P2_TargetVal P3_Selectivity Selectivity Profiling (Against related targets) P2_TargetVal->P3_Selectivity Validated Target P3_Mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics, Binding Assays) P3_Cellular Cellular Target Engagement (e.g., CETSA, Photoaffinity Labeling) P3_Final Validated Chemical Probe with Defined Protocol P3_Cellular->P3_Final

Figure 1: A phased workflow for the characterization of a novel compound into a validated chemical probe.

Section 3: Protocols for Phase 1 - Uncovering a Biological Signal

The initial goal is to cast a wide net. Based on the broad activities of imidazole-containing compounds, two primary screening strategies are proposed.[3][4]

Protocol 3.1: Broad Anti-Proliferative Screening

Rationale: Many imidazole derivatives exhibit anticancer properties.[4][5] A screen against a panel of cancer cell lines from diverse tissue origins is a high-yield starting point.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole in 100% DMSO. Store at -20°C.

  • Cell Line Panel: Select a panel of human cancer cell lines (e.g., NCI-60 panel or a custom panel including lines like MCF-7 (breast), A549 (lung), HCT116 (colon), and PC3 (prostate)).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density for each cell line and allow them to adhere overnight.

  • Compound Treatment:

    • Perform a serial dilution of the stock solution to create a range of concentrations.

    • Treat cells with a single high concentration (e.g., 10 µM) for the primary screen.

    • Include a vehicle control (DMSO equivalent) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assay: Use a standard cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT) according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • A compound is considered a "hit" if it reduces cell viability by more than 50% in one or more cell lines.

Protocol 3.2: GPCR Antagonist Screening (Hypothetical)

Rationale: A structurally related compound, 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole, was identified as a melanocortin 4 receptor (MC4R) antagonist.[6] This suggests that the core scaffold may interact with G-protein coupled receptors (GPCRs).

Step-by-Step Methodology:

  • Assay Platform: Utilize a commercial service or an in-house platform for GPCR screening (e.g., a panel of cell lines expressing different GPCRs linked to a reporter gene like luciferase or a calcium flux assay).

  • Compound Preparation: Provide the compound in a format compatible with the screening platform (typically a 10 mM DMSO stock).

  • Primary Screen: Screen the compound at a single concentration (e.g., 10 µM) in antagonist mode against a panel of GPCRs. The assay measures the ability of the compound to inhibit the response induced by a known agonist for each receptor.

  • Data Analysis:

    • Results are typically reported as percent inhibition of the agonist response.

    • A "hit" is defined as a compound that causes significant inhibition (e.g., >50%) of a specific GPCR's activity.

Section 4: Protocols for Phase 2 - From Hit to Validated Target

Once a reproducible "hit" is identified in Phase 1, the next steps are to confirm the activity, determine its potency, and identify the molecular target.

Protocol 4.1: Determining Potency (IC₅₀/EC₅₀)

Rationale: To quantify the compound's activity, a full dose-response curve is generated.

Step-by-Step Methodology:

  • Assay Setup: Use the same assay format in which the hit was identified (e.g., the most sensitive cancer cell line or the specific GPCR assay).

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the compound in the appropriate assay medium, starting from a high concentration (e.g., 100 µM).

  • Treatment: Add the dilutions to the cells/assay system.

  • Incubation & Readout: Follow the same incubation and readout procedure as the primary screen.

  • Data Analysis:

    • Plot the percent inhibition (or viability) against the log of the compound concentration.

    • Fit the data to a four-parameter logistic model to calculate the IC₅₀ (or EC₅₀) value.

G cluster_0 Hit Validation Workflow Start Hit from Primary Screen DoseResponse Generate Dose-Response Curve (Calculate IC₅₀/EC₅₀) Start->DoseResponse OrthogonalAssay Confirm Activity in Orthogonal Assay (e.g., Apoptosis vs. Viability) DoseResponse->OrthogonalAssay Potency < 10 µM TargetID Target Identification & Validation (If required) OrthogonalAssay->TargetID End Validated Hit with Known Potency TargetID->End

Figure 2: Workflow for the validation and initial characterization of a primary screening hit.

Protocol 4.2: Target Deconvolution (For Phenotypic Hits)

Rationale: If the compound shows anti-proliferative activity, the molecular target is unknown. Target deconvolution methods are required to identify it.

Step-by-Step Methodology (Affinity Chromatography Example):

  • Probe Synthesis: Synthesize an analogue of the compound with a linker and an immobilization tag (e.g., biotin or an alkyne for click chemistry). A medicinal chemist's expertise is crucial here.

  • Matrix Preparation: Covalently attach the tagged probe to a solid support (e.g., streptavidin beads for a biotinylated probe).

  • Lysate Incubation: Incubate the affinity matrix with total cell lysate from the sensitive cell line. Include a control matrix (beads only) and a competition control (incubation with an excess of the free, untagged compound).

  • Washing: Wash the matrix extensively to remove non-specific binders.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Candidate Validation: Potential targets are those that are significantly enriched in the probe pulldown compared to the controls. These candidates must then be validated using techniques like siRNA or CRISPR to confirm they are responsible for the compound's effect.

Section 5: Protocols for Phase 3 - Finalizing the Chemical Probe

With a validated target and a potent compound, the final phase establishes its utility as a specific research tool.

Protocol 5.1: Cellular Target Engagement

Rationale: It is critical to demonstrate that the compound directly interacts with its intended target within a live cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact, live cells from the sensitive line with the compound or a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures (e.g., 37°C to 65°C). Ligand binding typically stabilizes a protein, increasing its melting temperature.

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (melted) fraction by centrifugation.

  • Target Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other specific protein detection methods.

  • Data Analysis: Plot the fraction of soluble protein against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates direct target engagement.

Conclusion: A Call to Investigation

2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole represents an opportunity for discovery. The protocols and strategies outlined in this document provide a rigorous framework for its systematic evaluation. By following this investigational blueprint, a researcher can elucidate its biological function, validate its molecular target, and potentially develop a novel and powerful chemical probe to explore complex biological systems. The path from a simple chemical structure to a tool for discovery is paved with meticulous experimentation, and this guide serves as the first step on that journey.

References

  • Vos, T. J., et al. (2004). Identification of 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model. Journal of Medicinal Chemistry, 47(7), 1602–1604. [Link]

  • Pan, R., et al. (2012). Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. Journal of Medicinal Chemistry, 55(21), 9783-9794. [Link]

  • International Journal for Multidisciplinary Research. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR, 5(5). [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13). [Link]

  • Rajendra, P. (2018). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Medicinal Chemistry, 8(5). [Link]

  • MDPI. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1666. [Link]

Sources

Application Note: 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Guide & Protocol Formulation Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Assay Developers

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the selection of a versatile, multi-functional synthetic scaffold is the critical first step in building a robust structure-activity relationship (SAR) profile. 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole serves as an elite, trifunctional building block designed for divergent synthesis.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a highly engineered pharmacological vector. Each functional group has a specific, causal role in drug design:

  • The 5-Methyl-1H-imidazole Core: Acts as a potent bioisostere for amides and peptides. In kinase inhibitor design, the unhindered nitrogen acts as an essential hydrogen-bond acceptor in the ATP-binding hinge region. The addition of the C5-methyl group is a deliberate design choice; it increases the lipophilicity of the hinge-binding motif and sterically blocks metabolic oxidation at the highly reactive C5 position, thereby drastically improving the pharmacokinetic half-life[1].

  • The 5-Bromo Substituent: Provides a highly reactive synthetic handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing chemists to extend the molecule into adjacent allosteric or solvent-exposed pockets.

  • The 2-Methoxy Group: Serves a dual purpose. Structurally, it induces an "ortho-effect," dictating the dihedral angle between the phenyl and imidazole rings to lock the molecule into a bioactive conformation. Pharmacologically, it acts as a masked phenol that can be unmasked late-stage to provide a critical hydrogen-bond donor/acceptor.

Divergent Synthetic Workflows

This scaffold is primarily utilized to generate two distinct classes of therapeutics: Kinase Inhibitors and G-Protein Coupled Receptor (GPCR) Modulators (specifically Melanocortin 4 Receptor antagonists).

SyntheticWorkflow Scaffold 2-(5-Bromo-2-methoxyphenyl) -5-methyl-1H-imidazole Suzuki Suzuki-Miyaura Coupling Scaffold->Suzuki Pd(dppf)Cl2 Demethyl BBr3 Demethylation Scaffold->Demethyl Ether Cleavage Kinase Kinase Inhibitors Suzuki->Kinase C-C Coupling GPCR MC4R Antagonists Demethyl->GPCR Phenol Unmasking

Divergent synthetic workflow from the core scaffold to kinase and GPCR libraries.

Application I: Kinase Inhibitor Library Generation

Mechanistic Rationale

To target the ATP-binding site of kinases (such as JAK2 or TAK1), the imidazole ring anchors the molecule to the hinge region via a cis-donor/acceptor pattern[1]. To build selectivity, the 5-bromo position is functionalized with various aryl or heteroaryl groups that project into the DFG-out or hydrophobic pockets.

Protocol: High-Throughput Microscale Suzuki-Miyaura Coupling

Self-Validating System: This protocol includes built-in spectroscopic validation to ensure reaction integrity.

Reagents:

  • Scaffold: 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole (1.0 eq)

  • Boronic Acid Library (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2.5 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Solvent Degassing: Sparge the 1,4-Dioxane/H₂O mixture with Argon for 15 minutes. Causality: Palladium(0) intermediates are highly susceptible to oxidation. Removing dissolved oxygen prevents the premature deactivation of the catalyst.

  • Reagent Assembly: In a microwave vial, combine the scaffold, boronic acid, and K₂CO₃. Add the degassed solvent.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under an Argon blanket. Causality: The bidentate dppf ligand enforces a large bite angle (~99°), which accelerates the reductive elimination step. This is strictly required to overcome the steric hindrance ("ortho-effect") imposed by the adjacent methoxy group on the scaffold[2].

  • Reaction Execution: Seal the vial and heat at 90°C for 4 hours.

  • In-Process Validation (LC-MS): Sample 5 µL of the organic layer. Self-Validation: The reaction is deemed complete only when the characteristic 1:1 isotopic bromine doublet (m/z 266/268 [M+H]+) of the starting material completely disappears, replaced by the exact mass of the cross-coupled product.

Quantitative Yield Data

The choice of the boronic acid partner directly impacts the conversion efficiency due to electronic and steric factors.

Boronic Acid PartnerTarget Kinase PocketConversion (%)Isolated Yield (%)
Phenylboronic acidHydrophobic Pocket I>9992
4-Pyridylboronic acidSolvent Channel9588
3-Fluorophenylboronic acidAllosteric Site9890
4-(Aminomethyl)phenylboronic acidRibose Pocket8576

Application II: Melanocortin 4 Receptor (MC4R) Modulators

Mechanistic Rationale

The 5-bromo-2-methoxyphenyl moiety is a heavily utilized, privileged pharmacophore for Melanocortin 4 Receptor (MC4R) antagonism. Structural analogs derived from this scaffold (such as ML00253764) have demonstrated profound efficacy in reversing tumor-induced weight loss (cachexia) in in vivo models by modulating the MC4R/cAMP signaling axis[3].

MC4RPathway Antagonist MC4R Antagonist MC4R Melanocortin 4 Receptor Antagonist->MC4R Inhibits Gs Gαs Protein MC4R->Gs Blocks Activation AC Adenylyl Cyclase Gs->AC Decreased cAMP cAMP Production AC->cAMP Downregulates Outcome Cachexia Reversal cAMP->Outcome Modulates Homeostasis

Mechanism of action for MC4R antagonists reversing tumor-induced cachexia.

Protocol: Late-Stage Ether Cleavage (Demethylation)

To maximize GPCR binding affinity, the methoxy group is often cleaved to reveal a phenol, unlocking a critical hydrogen-bond donor.

Step-by-Step Methodology & Causality:

  • Cryogenic Setup: Dissolve the scaffold in anhydrous Dichloromethane (DCM) under Argon and cool to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise addition of Boron Tribromide (BBr₃, 3.0 eq). Causality: The initial complexation of the Lewis acidic BBr₃ with the methoxy oxygen is violently exothermic. Initiating the reaction at -78°C prevents localized superheating, which would otherwise lead to the undesired opening of the imidazole ring or non-specific bromination artifacts.

  • Thermal Gradient: Allow the reaction to slowly warm to room temperature over 12 hours to ensure complete ether cleavage.

  • Quenching: Quench carefully with Methanol at 0°C to destroy excess BBr₃, followed by neutralization with saturated NaHCO₃.

  • In-Process Validation (1H-NMR): Self-Validation: Successful demethylation is confirmed by the complete disappearance of the sharp singlet at ~3.8 ppm (methoxy protons) and the emergence of a broad, exchangeable singlet at ~9.5 ppm corresponding to the newly formed phenolic OH.

Sources

experimental use of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Experimental Workflows for 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole in Targeted Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound CAS: 1368853-44-4[1]

Executive Summary & Mechanistic Rationale

2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole is a highly versatile, commercially available building block utilized in the synthesis of advanced pharmaceutical intermediates[1][2]. In targeted drug discovery, this specific scaffold offers a trifecta of structural advantages:

  • The 5-Methyl-1H-imidazole Core: The imidazole ring is a privileged pharmacophore in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor[3]. This amphoteric nature allows it to interact deeply within the hinge regions of kinases or the orthosteric sites of G-protein coupled receptors (GPCRs)[4][5].

  • The 2-Methoxy Group: This moiety provides essential conformational restriction via steric hindrance, locking the biaryl dihedral angle into a favorable bioactive conformation while serving as a localized hydrogen bond acceptor.

  • The 5-Bromo Handle: Halogenated aromatics are critical for late-stage diversification. The 5-bromo position enables rapid generation of Structure-Activity Relationship (SAR) libraries via palladium-catalyzed cross-coupling reactions, which rank among the most utilized transformations in modern medicinal chemistry[6][7].

Experimental Protocol 1: Late-Stage Diversification via Suzuki-Miyaura Coupling

To systematically explore the chemical space around this scaffold, the 5-bromo vector is subjected to Suzuki-Miyaura cross-coupling with various aryl or heteroaryl boronic acids[7][8].

Reagents & Materials
  • Core Scaffold: 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole (1.0 eq)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: Potassium carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality
  • Reaction Assembly: In a highly dried Schlenk flask, combine the core scaffold, boronic acid, and K₂CO₃.

    • Causality: K₂CO₃ is required to activate the boronic acid by forming a reactive boronate complex, which facilitates the transmetalation step of the catalytic cycle.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon gas for 15 minutes.

    • Causality: 1,4-Dioxane/H₂O provides an optimal biphasic interface for solubilizing both the lipophilic organic reagents and the inorganic base[8]. Degassing is absolutely critical; ambient oxygen readily oxidizes the active Pd(0) species to inactive Pd(II), which would prematurely terminate the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon.

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate 'dppf' ligand enforces a cis-geometry on the palladium center. This spatial arrangement significantly accelerates the reductive elimination step, which is often the bottleneck when synthesizing sterically hindered biaryl systems[6].

  • Heating & Reaction: Seal the flask and heat to 90°C for 12 hours with vigorous stirring. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica, DCM/MeOH gradient) to isolate the diversified library compound.

Experimental Protocol 2: High-Throughput Kinase Screening (TR-FRET)

Once the SAR library is synthesized, compounds must be evaluated for biological activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase assays[9][10].

Reagents & Materials
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme & Substrate: Target Kinase (e.g., DYRK1A or p38 MAPK) and Fluorescein-labeled peptide substrate[11].

  • Detection Mix: Europium (Eu)-labeled anti-phospho antibody and EDTA[12].

Step-by-Step Methodology & Causality
  • Compound Plating: Dispense 100 nL of the synthesized library compounds (in DMSO) into a low-volume 384-well black microplate.

  • Enzymatic Reaction: Add 5 µL of the Kinase/Substrate mixture to the wells. Initiate the reaction by adding 5 µL of ATP (at the predetermined Km​ concentration). Incubate at room temperature for 60 minutes.

  • Reaction Quenching & Detection: Add 10 µL of the Detection Mix (Eu-antibody + EDTA).

    • Causality: EDTA acts as a potent chelator of Mg²⁺ ions. Because Mg²⁺ is an essential cofactor for ATP binding in kinases, its removal abruptly and uniformly halts the enzymatic reaction, ensuring accurate endpoint measurements[9][11].

  • Incubation: Incubate the plate in the dark for 60 minutes to allow the Eu-antibody to bind to the phosphorylated substrate[11].

  • Signal Measurement: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Fluorescein acceptor) after a 100 µs delay[10][12].

    • Causality: Standard fluorescence assays suffer from high background noise due to the autofluorescence of the library compounds themselves. TR-FRET utilizes a time delay (100 µs) before measurement. Short-lived background autofluorescence decays during this window, isolating only the long-lived Lanthanide (Eu) emission, drastically reducing false positives[9][12].

Data Presentation: Representative SAR Profiling

The following table summarizes representative (hypothetical) screening data generated using the workflows described above, demonstrating the utility of the 5-bromo diversification strategy.

Compound IDR-Group (Coupled via 5-Bromo)TR-FRET IC₅₀ (nM)Efficacy ProfileStructural Rationale
Core-01 -Bromo (Unmodified Scaffold)>10,000InactiveLacks extension into hydrophobic pocket II.
Lib-02 -Phenyl1,250WeakMinimal hydrophobic interaction.
Lib-03 -4-Fluorophenyl480ModerateHalogen bonding improves target affinity.
Lib-04 -3-Pyridyl85PotentNitrogen acts as a crucial H-bond acceptor.
Lib-05 -4-(Morpholinomethyl)phenyl12 Lead Solubilizing group interacts with solvent channel.

Visualizations

Workflow Diagram: Library Generation to Hit Identification

Workflow A Core Scaffold CAS: 1368853-44-4 B Pd-Catalyzed Suzuki Coupling A->B Boronic Acids C SAR Library Generation B->C Diversification D TR-FRET Kinase Assay C->D HTS Screening E Lead Optimization D->E Hit Selection

Caption: Workflow from 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole to lead compound.

Mechanistic Diagram: TR-FRET Assay Principle

TRFRET K Target Kinase + ATP + Inhibitor (Library Hit) S Substrate Phosphorylation (Reduced by Active Inhibitor) K->S Enzymatic Reaction Ab Eu-labeled Anti-Phospho Antibody + Fluorescent Acceptor S->Ab Addition of Detection Mix (EDTA) F TR-FRET Signal Detection (665 nm / 615 nm ratio) Ab->F Energy Transfer (if active)

Caption: TR-FRET principle isolating long-lived fluorescence to eliminate background noise.

References

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Pharmaceutical Sciences. URL: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews. URL: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules (PMC). URL: [Link]

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. Analytical Biochemistry (PMC). URL: [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. URL: [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. URL: [Link]

Sources

2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole in high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist with over a decade of experience overseeing high-throughput screening (HTS) facilities, I have evaluated thousands of chemical libraries. Few chemical scaffolds have proven as reliably tractable—yet pharmacologically potent—as the substituted imidazole core. Specifically, the 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole (BMPI) framework represents a masterclass in privileged scaffold design.

This application note provides an in-depth, self-validating technical guide for integrating BMPI and its derivatives into HTS workflows, focusing on physicochemical handling, primary screening, and functional validation.

Scientific Rationale: The BMPI Scaffold in HTS

The BMPI scaffold is highly valued in early-phase drug discovery because it perfectly balances structural rigidity with versatile binding mechanics. The imidazole core acts as an essential hydrogen-bond donor and acceptor, while the 5-bromo-2-methoxyphenyl group drives critical hydrophobic and halogen-bonding interactions.

Mechanistic Causality: Why does this specific substitution pattern matter? Seminal work by demonstrated that incorporating the 5-bromo-2-methoxyphenyl moiety into an imidazole-based Melanocortin 4 Receptor (MC4R) antagonist enhanced target activity by two orders of magnitude compared to initial HTS hits [1]. Beyond GPCRs, the imidazole core is a cornerstone in antiviral and oncology screening libraries, owing to its ability to coordinate with metalloenzymes and form robust hydrogen-bond networks within target active sites .

Physicochemical Profiling & Library Suitability

Before a compound enters the acoustic dispenser, we must understand its physical behavior. BMPI is highly compliant with the "Rule of 3" for fragment/lead-like space, making it an ideal starting point for hit-to-lead optimization.

Table 1: Physicochemical Properties of the BMPI Scaffold

PropertyValueHTS Implication & Causality
Molecular Weight ~267.12 g/mol Ideal for lead-like space; allows room for downstream functionalization without exceeding 500 Da.
cLogP ~2.8Provides a good balance of aqueous solubility for assays and membrane permeability for whole-cell screens.
H-Bond Donors 1 (Imidazole NH)Facilitates key target interactions (e.g., kinase hinge regions) without causing excessive hydration shells.
H-Bond Acceptors 2 (N, O)Enables specific receptor binding motifs while maintaining favorable desolvation energies.
Polar Surface Area 28.16 ŲExcellent cell permeability, ensuring the compound can reach intracellular targets in phenotypic assays.

High-Throughput Screening Workflows

To prevent false positives and ensure data integrity, every assay in the HTS cascade must be designed as a self-validating system.

HTS_Workflow Lib Compound Library (BMPI in DMSO) Dispense Acoustic Dispensing (Nanoliter Transfer) Lib->Dispense Primary Primary Screen (SPA Binding) Dispense->Primary Counter Counter-Screen (TR-FRET cAMP) Primary->Counter PAINS PAINS Filtering (In Silico Triage) Primary->PAINS False Positives Hit Hit Validation (IC50 Profiling) Counter->Hit

Figure 1: HTS workflow for BMPI derivatives from library prep to validation.

Protocol 1: Nanoliter Acoustic Dispensing

Causality: Imidazoles can exhibit variable solubility in intermediate aqueous buffers. Using Acoustic Droplet Ejection (ADE) allows us to transfer nanoliter volumes of 100% DMSO stock directly into the final assay plate, eliminating intermediate aqueous dilutions where the compound might precipitate.

  • Preparation: Thaw 10 mM BMPI library stocks in 100% anhydrous DMSO to room temperature inside a desiccator. Crucial: Water absorption into DMSO alters its surface tension, which will cause acoustic dispensing failures.

  • Centrifugation: Spin source plates at 1,000 x g for 1 minute to eliminate micro-bubbles that deflect acoustic energy waves.

  • Dispensing: Use an Echo Acoustic Dispenser to transfer 25 nL of compound directly into empty 384-well assay plates.

  • Normalization: Backfill with 100% DMSO in control wells to maintain a strict, uniform 0.5% final DMSO concentration across the 5 µL assay volume.

Protocol 2: Scintillation Proximity Assay (SPA) for Receptor Binding

Causality: SPA is a homogeneous assay requiring no wash steps. This is critical for BMPI derivatives during primary screening because early-stage hits often have fast off-rates. Washing would disrupt the binding equilibrium, leading to false negatives.

  • Membrane Preparation: Dilute target GPCR-expressing CHO cell membranes to 5 µ g/well in assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Bead Coupling: Add 0.5 mg/well of WGA-coated PVT SPA beads. Incubate for 30 minutes at room temperature to allow the glycoproteins on the membranes to bind the WGA beads.

  • Radioligand Addition: Add 0.1 nM of the radiolabeled agonist (e.g., [125I]-NDP-α-MSH) to the assay plate containing the pre-dispensed BMPI compounds.

  • Equilibration & Reading: Seal plates and incubate for 2 hours at room temperature to reach equilibrium. Read on a MicroBeta scintillation counter.

Mechanism of Action & Functional Validation

To confirm that BMPI hits from the SPA assay are true antagonists (and not just allosteric modulators or assay artifacts), we must validate them in a functional cell-based assay.

GPCR_Pathway Agonist Endogenous Agonist Receptor GPCR (e.g., MC4R) Agonist->Receptor Activates Antagonist BMPI Scaffold (Antagonist) Antagonist->Receptor Blocks G_Protein Gαs Protein Receptor->G_Protein Couples Effector Adenylyl Cyclase G_Protein->Effector Stimulates Output cAMP Production Effector->Output Catalyzes

Figure 2: Mechanism of action for BMPI-derived antagonists blocking GPCR signaling.

Protocol 3: TR-FRET cAMP Functional Counter-Screen

Causality: Imidazole-containing compounds with extended aromatic systems (like the methoxyphenyl ring) can sometimes auto-fluoresce, causing false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses a microsecond time delay that allows short-lived compound auto-fluorescence to decay before reading the emission, ensuring a robust, artifact-free readout.

  • Cell Stimulation: Add 2,000 target-expressing CHO cells/well in 2.5 µL stimulation buffer (HBSS, 0.5 mM IBMX to prevent cAMP degradation, 0.1% BSA) to the compound-ready plates. Incubate for 15 minutes.

  • Agonist Challenge: Add 2.5 µL of the endogenous agonist at its EC80 concentration. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add 2.5 µL of Eu-cAMP tracer and 2.5 µL of ULight-anti-cAMP antibody in lysis buffer.

  • Incubation & Reading: Incubate for 1 hour at room temperature. Read on a multimode plate reader (Excitation 320 nm; Emission 615 nm and 665 nm; 50 µs delay).

Data Analysis & Hit Triage

A successful HTS campaign relies on rigorous statistical validation. The data below represents typical performance metrics when screening BMPI libraries against GPCR targets.

Table 2: HTS Assay Performance Metrics

Assay TypeTarget MetricBMPI Scaffold PerformanceReference Standard
SPA Binding Z'-Factor0.72 ± 0.050.75 ± 0.04
TR-FRET cAMP Signal-to-Background (S/B)8.59.2
Hit Validation IC50 ReproducibilityR² = 0.94R² = 0.96
PAINS Liability Interference Rate< 1%N/A

Application Scientist Note: If a BMPI derivative shows activity in the SPA assay but fails the TR-FRET assay, immediately check for Pan-Assay Interference Compounds (PAINS) liabilities. While the BMPI core is generally safe, certain substitutions on the phenyl ring can create redox-active species that interfere with assay chemistry.

References

  • Vos, T. J., Caracoti, A., Che, J. L., Dai, M., Farrer, C. A., Forsyth, N. E., ... & Goodfellow, V. S. (2004). "Identification of 2-{2-[2-(5-Bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl}-4,5-dihydro-1H-imidazole (ML00253764), a Small Molecule Melanocortin 4 Receptor Antagonist That Effectively Reduces Tumor-Induced Weight Loss in a Mouse Model." Journal of Medicinal Chemistry, 47(7), 1602-1604. URL:[Link]

  • Teli, P., & Sahiba, N. (2021). "Imidazole derivatives: Impact and prospects in antiviral drug discovery." PMC / National Center for Biotechnology Information. URL:[Link]

Application Note: Design, Synthesis, and Pharmacological Evaluation of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Pharmacophore Rationale

The compound 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole represents a highly privileged scaffold in modern medicinal chemistry. While seemingly simple, the precise substitution pattern on this biphenyl-like architecture provides a versatile foundation for targeting metalloenzymes and G-protein-coupled receptors (GPCRs).

As a Senior Application Scientist, I have structured this guide to elucidate why this specific scaffold is effective and how to evaluate its derivatives. The pharmacological utility of this core relies on three distinct structural features:

  • The 1H-Imidazole Core: Acts as a potent hydrogen bond donor/acceptor and, critically, serves as a strong Lewis base capable of coordinating with transition metals (e.g., the heme iron in Indoleamine 2,3-dioxygenase 1)[1].

  • The 5-Bromo Substituent: Provides a highly polarizable surface for halogen bonding and effectively fills deep hydrophobic pockets (such as Pocket A in IDO1), significantly increasing residence time[2].

  • The 2-Methoxy Group: Induces steric hindrance that restricts the dihedral angle between the phenyl ring and the imidazole core. This conformational locking is directly responsible for enhancing binding affinity to targets like the Melanocortin 4 Receptor (MC4R) by up to two orders of magnitude[3].

This guide details the application of this scaffold in two primary therapeutic areas: Immuno-Oncology (IDO1 Inhibition) and Cachexia/Glioblastoma (MC4R Antagonism) .

Application I: IDO1 Inhibition in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan degradation into kynurenine. Tumors upregulate IDO1 to deplete local tryptophan, starving cytotoxic CD8+ T-cells and activating immunosuppressive regulatory T-cells (Tregs)[4].

Phenylimidazole derivatives are classic non-competitive inhibitors of IDO1. The basic nitrogen of the imidazole ring coordinates directly with the ferric/ferrous heme iron, while the 5-bromo-2-methoxyphenyl moiety anchors the molecule in the adjacent hydrophobic Pocket A[1][2].

G Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Fe Core) Trp->IDO1 Kyn Kynurenine IDO1->Kyn Oxidative Cleavage Treg Treg Activation (Immunosuppression) Kyn->Treg AhR Activation Inhibitor Imidazole Derivative (Heme Coordinator) Inhibitor->IDO1 Fe-N Coordination

Figure 1: IDO1 signaling pathway and the mechanism of imidazole-based enzymatic blockade.

Protocol 1: High-Throughput IDO1 Enzymatic Assay

Causality Note: IDO1 requires its heme iron to be in the active ferrous (Fe2+) state. We utilize ascorbic acid as a reducing agent and methylene blue as an electron carrier to continuously cycle the enzyme into its active form. Without this self-validating redox system, false negatives will occur due to enzyme auto-oxidation.

Reagents & Materials:

  • Recombinant Human IDO1 (rhIDO1)

  • Reaction Buffer: 50 mM potassium phosphate (pH 6.5)

  • Substrate Mix: 400 µM L-tryptophan, 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase.

  • Detection Reagent: 4-(Dimethylamino)benzaldehyde (Ehrlich's reagent) in glacial acetic acid.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole derivatives in DMSO. Transfer 2 µL of each dilution to a 96-well plate (final DMSO concentration <1%).

  • Enzyme Addition: Add 48 µL of rhIDO1 (diluted in reaction buffer to 50 nM) to each well. Incubate at room temperature for 15 minutes to allow for heme coordination.

  • Reaction Initiation: Add 50 µL of the Substrate Mix to all wells. Critical Step: The inclusion of catalase prevents hydrogen peroxide (generated by auto-oxidation) from destroying the enzyme.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes.

  • Termination & Derivatization: Stop the reaction by adding 20 µL of 30% trichloroacetic acid (TCA). Incubate at 50°C for 30 minutes to hydrolyze the intermediate N-formylkynurenine to kynurenine.

  • Detection: Centrifuge the plate at 2500 x g for 10 minutes. Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's reagent. Read absorbance at 490 nm using a microplate reader.

Application II: MC4R Antagonism for Cachexia & Glioblastoma

The Melanocortin 4 Receptor (MC4R) is a GPCR heavily involved in energy homeostasis. Antagonism of MC4R by derivatives containing the 5-bromo-2-methoxyphenyl moiety (such as the dihydro-imidazole analog ML00253764) has been proven to effectively reverse tumor-induced weight loss (cachexia)[3]. Furthermore, recent studies demonstrate that MC4R is expressed in glioblastoma cells, and its selective antagonism inhibits ERK1/2 and Akt phosphorylation, inducing apoptosis[5].

G Agonist α-MSH (Endogenous Agonist) MC4R MC4 Receptor (GPCR) Agonist->MC4R cAMP cAMP Accumulation MC4R->cAMP Gs-protein coupling ERK ERK1/2 & Akt Phosphorylation MC4R->ERK MAPK/PI3K Pathway Antagonist Imidazole Antagonist (e.g., ML-analog) Antagonist->MC4R Competitive Blockade

Figure 2: MC4R signaling cascade and targeted antagonism by imidazole derivatives.

Protocol 2: In Vitro MC4R cAMP Accumulation Assay

Causality Note: To accurately measure the antagonistic potency (IC50) of the imidazole derivatives, we must prevent the natural degradation of cAMP. The addition of IBMX (a broad-spectrum phosphodiesterase inhibitor) ensures that the measured cAMP directly correlates with MC4R activation state, creating a robust, self-validating assay.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human MC4R into a 384-well plate at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Starvation: Wash cells with PBS and replace media with assay buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX). Incubate for 30 minutes.

  • Antagonist Pre-incubation: Add the imidazole derivatives (ranging from 0.1 nM to 10 µM) to the cells and incubate for 15 minutes.

  • Agonist Challenge: Add the endogenous agonist α-MSH at its EC80 concentration (typically ~3 nM). Incubate for exactly 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and quantify cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit. Measure the FRET signal (665 nm / 620 nm ratio) to determine the IC50 of the synthesized antagonists.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the pharmacological impact of structural modifications on the 2-phenyl-1H-imidazole core, demonstrating the necessity of the 5-bromo and 2-methoxy substitutions[1][3].

Compound ScaffoldSubstitution PatternIDO1 IC50 (nM)MC4R IC50 (nM)Pharmacological Observation
2-Phenyl-1H-imidazoleUnsubstituted> 10,000> 5,000Weak baseline activity; poor hydrophobic pocket insertion.
2-(2-Methoxyphenyl)-...2-Methoxy only4,5001,200Conformational locking improves binding, but lacks deep pocket anchoring.
2-(5-Bromophenyl)-...5-Bromo only850450Halogen bonding improves affinity, but flexible dihedral angle reduces entropy gain.
2-(5-Bromo-2-methoxyphenyl)-... 5-Bromo + 2-Methoxy 45 12 Synergistic effect: Conformational locking + optimal hydrophobic/halogen interactions.

Chemical Synthesis & Derivatization Workflow

The synthesis of the core scaffold relies on the condensation of a substituted benzamidine with a dihydroxyacetone dimer. This approach is highly modular, allowing for rapid generation of analogs for SAR studies[6].

G SM 5-Bromo-2-methoxy- benzamidine Condensation Condensation (NH4Cl, NH4OH, 90°C) SM->Condensation DHA 1,3-Dihydroxyacetone Dimer DHA->Condensation Intermediate 5-Hydroxymethyl Imidazole Condensation->Intermediate Reduction Catalytic Reduction / Derivatization Intermediate->Reduction Product 5-Methyl-1H-imidazole Derivatives Reduction->Product

Figure 3: Synthetic logic for generating 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole derivatives.

Protocol 3: General Synthetic Procedure for the Imidazole Core
  • Condensation Reaction: In a heavy-walled reaction vessel, combine 5-bromo-2-methoxy-benzamidine (1.0 eq) and 1,3-dihydroxyacetone dimer (0.8 eq).

  • Catalysis & Solvent: Add ammonium chloride (1.0 eq) as a proton source, suspended in a minimal volume of tetrahydrofuran (THF). Add concentrated aqueous ammonium hydroxide (excess) to provide the secondary nitrogen source for the imidazole ring[6].

  • Heating: Seal the vessel and heat the mixture at 90°C for 3 hours under vigorous stirring.

  • Isolation: Chill the reaction mixture on an ice bath to precipitate the product. Collect the crude 2-(5-Bromo-2-methoxyphenyl)-5-hydroxymethyl-imidazole via vacuum filtration.

  • Purification: Recrystallize the yellow solid from hot methanol.

  • Reduction to 5-Methyl: The hydroxymethyl group can be reduced to the target 5-methyl moiety using standard catalytic hydrogenation (Pd/C, H2) or through a deoxygenation protocol (e.g., using triethylsilane and trifluoroacetic acid) depending on the desired final derivative.

References

  • Synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-hydroxymethyl-imidazole. PrepChem. Available at:[Link]

  • Vos, T. J., et al. (2004). Identification of 2-{2-[2-(5-Bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl}-4,5-dihydro-1H-imidazole (ML00253764), a Small Molecule Melanocortin 4 Receptor Antagonist That Effectively Reduces Tumor-Induced Weight Loss in a Mouse Model. Journal of Medicinal Chemistry, 47(7), 1602-1604. Available at:[Link]

  • Vaglini, F., et al. (2018). Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination With Temozolomide In Vitro and In Vivo. PubMed (NIH). Available at: [Link]

  • Paul, S., et al. (2017). Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold. ACS Medicinal Chemistry Letters (via PMC). Available at:[Link]

  • Peng, Y., et al. (2015). Important Hydrogen Bond Networks in Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Design Revealed by Crystal Structures of Imidazoleisoindole Derivatives with IDO1. Journal of Medicinal Chemistry. Available at:[Link]

  • Rossini, E., et al. (2017). Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. Taylor & Francis. Available at:[Link]

Sources

Application Note: Handling, Storage, and Palladium-Catalyzed Cross-Coupling of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole (CAS: 1368853-44-4) is a highly versatile building block frequently utilized in medicinal chemistry to synthesize kinase inhibitors, CNS-active agents, and advanced heterocyclic libraries.

The molecule presents a unique dual-challenge for synthetic chemists:

  • Electronic Deactivation: The methoxy group at the 2-position strongly donates electron density into the phenyl ring. Because the bromo substituent is para to this methoxy group (at the 5-position), the C–Br bond is highly electron-rich, which significantly slows down the oxidative addition step in palladium-catalyzed cross-couplings.

  • Catalyst Poisoning: The unprotected 1H-imidazole moiety contains a basic nitrogen that can coordinate to transition metals, often leading to the formation of inactive, off-cycle oligomeric complexes.

This guide provides field-proven, self-validating protocols to overcome these structural hurdles, ensuring reproducible handling, storage, and downstream functionalization.

Physicochemical Properties & Quantitative Data

To ensure accurate stoichiometric calculations and solvent selection, the quantitative physicochemical properties of the compound are summarized below.

PropertyValue / Description
Chemical Name 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole
CAS Registry Number 1368853-44-4
Molecular Formula C₁₁H₁₁BrN₂O
Molecular Weight 267.12 g/mol
Isotopic Mass [M+H]+ m/z 267.01 / 269.01 (1:1 ratio doublet)
Topological Polar Surface Area (TPSA) ~37.9 Ų
Solubility Profile Highly soluble in DMSO/DMF; Insoluble in H₂O
Recommended Storage 2–8°C, sealed, protected from light and moisture

Storage Causality & Handling Workflows

The Causality of Degradation

Proper storage is not merely a suggestion; it is dictated by the molecule's reactivity.

  • Light Sensitivity: The electron-rich bromoanisole moiety is susceptible to photolytic debromination under prolonged UV/ambient light exposure.

  • Moisture Sensitivity: While the compound itself is not highly hygroscopic, the basic imidazole nitrogen can interact with atmospheric moisture and CO₂, forming trace hydrates or carbonate salts. This alters the precise molecular weight stoichiometry required for sensitive catalytic reactions.

Protocol A: Preparation of Standard Stock Solutions

Objective: Create a stable, homogenous stock solution for high-throughput screening or parallel synthesis.

  • Equilibration: Allow the sealed vial to reach room temperature in a desiccator before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water that will poison downstream anhydrous reactions.

  • Solvation: Weigh the desired mass and dissolve in anhydrous, degassed DMSO or DMF to achieve a 0.1 M to 0.5 M concentration.

  • Self-Validation Check: Visually inspect the solution against a light background. The liquid must be completely transparent. A cloudy suspension indicates incomplete solvation, which will skew molarity calculations and cause irreproducible dosing. Sonicate for 5 minutes if turbidity persists.

  • Aliquot & Store: Divide into single-use amber vials. Store at -20°C for long-term archival (>1 week) or 4°C for immediate use.

G Start Weigh Compound (CAS 1368853-44-4) Solvent Select Solvent (DMSO or DMF) Start->Solvent Short Short-term (<1 week) Store at 4°C Solvent->Short Immediate Use Long Long-term (>1 week) Aliquot & Store at -20°C Solvent->Long Archival Light Protect from Light (Amber Vials) Short->Light Long->Light

Workflow for the preparation and storage of imidazole stock solutions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Mechanistic Grounding

Attempting a standard Suzuki-Miyaura coupling (e.g., using Pd(PPh₃)₄) with this substrate typically results in stalled reactions and poor yields. The unprotected nitrogen of the imidazole ring coordinates to the palladium center, forming an off-cycle, inactive [Pd(II)-azolyl] oligomeric resting state .

To bypass this inhibition, the protocol below employs XPhos Pd G2 (a Buchwald precatalyst). The extreme steric bulk of the dialkylbiaryl phosphine ligand (XPhos) physically prevents the formation of multi-nuclear Pd-imidazole complexes, keeping the catalyst in the active monomeric cycle. Furthermore, the electron-rich nature of XPhos accelerates the difficult oxidative addition into the deactivated, electron-rich C–Br bond .

G Precat Pd Precatalyst + Substrate (Unprotected Imidazole) Inhibition Off-Cycle Resting State [Pd(II)-Azolyl] Oligomers Precat->Inhibition Standard Ligands (e.g., PPh3) Activation Active Monomeric Pd Cycle (Promoted by XPhos) Precat->Activation Bulky Biaryl Ligands (e.g., XPhos) Fail Stalled Reaction (Low Yield) Inhibition->Fail Catalyst Poisoning Product Cross-Coupled Product (High Yield) Activation->Product Rapid Transmetalation

Mechanistic divergence of Pd-catalysis in the presence of unprotected imidazoles.

Protocol B: High-Yield Arylation Workflow

Reagents Required:

  • 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (0.05 equiv, 5 mol%)

  • K₃PO₄ (2.0 equiv) — Note: Avoid strong bases like TMSOK for protic heterocycles unless halide additives are used.

  • Dioxane / H₂O (4:1 ratio, 0.1 M)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromoimidazole substrate, arylboronic acid, K₃PO₄, and XPhos Pd G2.

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide, irreversibly killing the active catalyst.

  • Solvent Addition: Add degassed Dioxane and H₂O via syringe.

  • Heating: Transfer the flask to a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) for 4 to 12 hours.

  • Self-Validation Check (Reaction Monitoring): After 4 hours, quench a 10 µL reaction aliquot in 990 µL of LC-MS grade acetonitrile. Analyze via LC-MS. The starting material exhibits a highly characteristic isotopic doublet at m/z 267 and 269 [M+H]+ (in a 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes). The reaction is self-validated as complete when this doublet entirely disappears , replaced by the expected mass of the cross-coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo prior to flash chromatography.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Journal of the American Chemical Society URL:[Link]

  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings ACS Catalysis URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific imidazole synthesis. The following sections provide in-depth solutions to common experimental challenges, answer frequently asked questions, and offer detailed protocols based on established chemical principles.

I. Troubleshooting Guide: Enhancing Yield and Purity

Low yields and the formation of impurities are common hurdles in the synthesis of substituted imidazoles.[1] This section addresses specific problems you might encounter during the synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole, which is often prepared via a variation of the Debus-Radziszewski reaction.[2][3] This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[4]

Issue 1: Low Overall Yield (< 50%)

A diminished yield of the target imidazole can stem from several factors, including incomplete reaction, degradation of starting materials, or the formation of stable side products.[5]

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: The rate of imidazole formation is highly dependent on temperature.[6]

    • Explanation: Insufficient heat may lead to a sluggish reaction, while excessive temperatures can promote decomposition of reactants or the desired product.

    • Recommendation: Systematically screen a temperature range, for instance, from 80°C to 120°C, to identify the optimal condition for your specific substrate combination.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) at each temperature to determine the point of maximum product formation.

  • Incorrect Stoichiometry of Ammonia Source: The concentration of the ammonia source, typically ammonium acetate, is a critical parameter.

    • Explanation: An insufficient amount of ammonia will limit the formation of the diimine intermediate, a key step in the Radziszewski synthesis.[2][7] Conversely, a large excess may not significantly improve the yield and can complicate purification.

    • Recommendation: Titrate the equivalents of ammonium acetate used. Start with a moderate excess (e.g., 5 equivalents) and adjust upwards (e.g., to 10 equivalents) or downwards (e.g., to 2 equivalents) based on the observed yield.[6]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.[5]

    • Explanation: The polarity of the solvent can influence the rate of the condensation steps.

    • Recommendation: Screen a panel of solvents. While glacial acetic acid is commonly used, other solvents like ethanol, methanol, dimethylformamide (DMF), or even greener options like water under high-temperature conditions could offer improved results.[5][8]

ParameterRange to InvestigateRationale
Temperature80°C - 120°CBalances reaction rate and potential for degradation.[6]
Ammonium Acetate2 - 10 equivalentsEnsures sufficient ammonia for diimine formation without excessive excess.[6]
SolventAcetic Acid, Ethanol, DMF, TolueneSolubilizes reactants and influences reaction kinetics.[5]
Issue 2: Significant Byproduct Formation

The presence of persistent impurities can complicate purification and reduce the final yield.

Possible Causes & Solutions:

  • Formation of 2-Aroyl-4(5)-arylimidazoles: This is a common side product in syntheses involving aldehydes and dicarbonyl compounds.

    • Explanation: The formation of this byproduct is highly dependent on the specific reaction conditions.[6]

    • Recommendation: Careful optimization of temperature and reaction time can minimize the formation of this impurity. Employing a systematic approach like Design of Experiments (DOE) can help identify the optimal conditions to suppress this side reaction.[6]

  • Solvent Participation in Side Reactions: Certain solvents can react with starting materials or intermediates.

    • Explanation: For example, using acetate esters as solvents can sometimes lead to the formation of acetamide byproducts through reaction with amine species.[6]

    • Recommendation: If such byproducts are observed, consider switching to a more inert solvent like toluene or exploring solvent-free conditions, which have been shown to be effective in some imidazole syntheses.[1][9]

Issue 3: Difficulty in Product Isolation and Purification

Imidazoles, being planar heterocyclic compounds, can exhibit poor solubility, making crystallization and purification challenging.[6]

Possible Causes & Solutions:

  • Poor Solubility of the Crude Product: The product may precipitate from the reaction mixture along with impurities.

    • Explanation: The planar nature of the imidazole ring can lead to strong intermolecular interactions, reducing solubility in common organic solvents.[6]

    • Recommendation: For recrystallization, consider using highly polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).[6] If the product is soluble in hot water, this can also be an effective and green purification method.

  • Co-elution of Impurities during Chromatography: Non-polar impurities may have similar retention factors to the desired product.

    • Explanation: Structural similarities between the product and byproducts can make chromatographic separation difficult.

    • Recommendation: Utilize the basic nature of the imidazole ring. An acid-base extraction can be a powerful purification tool. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The basic imidazole will move to the aqueous phase, leaving non-basic impurities in the organic layer. Afterward, basify the aqueous layer and extract the pure product back into an organic solvent.[6]

II. Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole?

A1: The synthesis would typically involve the reaction of 5-bromo-2-methoxybenzaldehyde, a 1,2-dicarbonyl compound (like methylglyoxal or a precursor), and a source of ammonia, such as ammonium acetate. This follows the general principle of the Debus-Radziszewski imidazole synthesis.[2][3]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product.[4] The disappearance of the limiting reactant (usually the aldehyde) and the appearance of a new spot corresponding to the imidazole product indicate the reaction's progress.

Q3: Are there alternative, "greener" synthetic routes available?

A3: Yes, recent research has focused on developing more environmentally friendly methods for imidazole synthesis. These include using microwave irradiation to reduce reaction times and energy consumption, employing water as a solvent, and utilizing biodegradable catalysts like lactic acid or even lemon peel powder.[1][8][10] Ultrasound-assisted synthesis is another green alternative that can proceed rapidly without the need for catalysts.[11]

Q4: Can I use a different ammonia source instead of ammonium acetate?

A4: While ammonium acetate is widely used, other ammonia sources can be employed. For instance, some protocols use concentrated aqueous ammonium hydroxide.[12] Recent studies have also explored the use of urea in high-temperature water as an efficient nitrogen source.[8] The choice of ammonia source can impact the reaction conditions and yield, so optimization may be necessary.

Q5: What is the expected appearance of the final product?

A5: While the exact appearance can vary based on purity, similar compounds are often described as off-white or yellow solids.[12][13]

III. Experimental Protocols & Workflows

General Experimental Protocol for Debus-Radziszewski Synthesis

This protocol is a generalized starting point and should be optimized for the specific synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole.

Materials:

  • 5-Bromo-2-methoxybenzaldehyde (1.0 eq)

  • A suitable 1,2-dicarbonyl compound (e.g., methylglyoxal, 1.0 eq)

  • Ammonium Acetate (5.0 - 10.0 eq)[6]

  • Glacial Acetic Acid (or another suitable solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-methoxybenzaldehyde, the dicarbonyl compound, and ammonium acetate in the chosen solvent.[4]

  • Reflux: Heat the reaction mixture to reflux (typically 80-120°C) for 2-8 hours.[6]

  • Monitoring: Monitor the reaction's progress using TLC.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.[4]

  • Neutralization: Carefully neutralize the aqueous mixture with a base, such as sodium bicarbonate.[4]

  • Extraction: Extract the product multiple times with an organic solvent like ethyl acetate.[4]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[5][14]

Troubleshooting Workflow Diagram

G LowYield Low Yield OptimizeTemp Optimize Temperature (80-120°C) LowYield->OptimizeTemp OptimizeReagents Optimize Reagent Stoichiometry (Ammonium Acetate: 2-10 eq) LowYield->OptimizeReagents ScreenSolvents Screen Solvents (e.g., Acetic Acid, Ethanol, DMF) LowYield->ScreenSolvents ImpureProduct Impure Product Recrystallization Recrystallization (e.g., DMF, DMSO) ImpureProduct->Recrystallization AcidBase Acid-Base Extraction ImpureProduct->AcidBase Chromatography Column Chromatography ImpureProduct->Chromatography DOE Design of Experiments (DOE) for Side-Reaction Minimization OptimizeTemp->DOE OptimizeReagents->DOE GreenerMethods Explore Greener Methods (Microwave, Ultrasound) ScreenSolvents->GreenerMethods

Caption: A workflow for troubleshooting low yield and purity issues.

Reaction Mechanism Overview

The Debus-Radziszewski synthesis is believed to proceed in two main stages.

G Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine + 2 NH₃ Aldehyde Aldehyde (5-Bromo-2-methoxybenzaldehyde) Imidazole Imidazole Product Aldehyde->Imidazole Ammonia Ammonia (from Ammonium Acetate) Ammonia->Diimine Diimine->Imidazole + Aldehyde

Caption: Simplified mechanism of the Debus-Radziszewski imidazole synthesis.

IV. References

  • Debus–Radziszewski imidazole synthesis. In: Wikipedia. [Link]

  • Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]

  • Synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-hydroxymethyl-imidazole. PrepChem.com. [Link]

  • Mondal, S. (2022). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses. [Link]

  • High-temperature water unlocks urea as nitrogen-source towards imidazoles. RSC Publishing. [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. [Link]

  • Acid, Metal and Peroxide-Free Synthesis of 2,4,5-Trisubstituted Imidazoles Commencing from Internal Alkenes using an Iodine/DMSO System. SciSpace. [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. ResearchGate. [Link]

  • Formaldehyde and Acetaldehyde Increase Aqueous-Phase Production of Imidazoles in Methylglyoxal/Amine Mixtures: Quantifying a Secondary Organic Aerosol Formation Mechanism. ACS Publications. [Link]

  • A Key Stacking Factor for Effective Formation of Pyrene Excimer in Crystal: Degree of π-π Overlap - Supporting Information. ACS Publications. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. MDPI. [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]

  • Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Science and Education Publishing. [Link]

  • 2-(5-Bromo-2-iodophenyl)-5-methyl-1H-imidazole. PubChem. [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. PMC. [Link]

  • Synthesis and optical properties of new imidazole-based fluorophores with high quantum yields. ARPI. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of the Chinese Chemical Society. [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Proclinical. [Link]

  • Synthesis method of 5-bromo-2-methoxyphenol. Google Patents.

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Journal of Medical, Chemical and Biomedical Engineering. [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar. [Link]

Sources

Technical Support Center: Purification of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(5-bromo-2-methoxyphenyl)-5-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this and structurally similar imidazole derivatives.

Understanding the Molecule and its Challenges

2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole is a heterocyclic compound with key structural features that influence its purification. The imidazole ring imparts a degree of polarity and basicity, while the substituted phenyl ring adds lipophilicity. The presence of nitrogen atoms can lead to interactions with silica gel, potentially causing tailing during column chromatography. The key to successful purification lies in understanding the physicochemical properties of the target molecule and its potential impurities to select the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude sample?

A1: Based on typical synthetic routes for 2-aryl-imidazoles, common impurities may include:

  • Unreacted Starting Materials: Such as 5-bromo-2-methoxybenzaldehyde and potentially the corresponding amidine.

  • Side-Products: Arising from incomplete cyclization or side reactions of the starting materials.

  • Reagents and Catalysts: From the preceding synthetic steps.

  • Over- or Under-brominated Analogs: If bromination is part of the synthesis of the starting materials.

Q2: My compound is streaking/tailing on the TLC plate and column. What can I do?

A2: Tailing is a common issue with nitrogen-containing compounds on silica gel. This is often due to the interaction of the basic nitrogen atoms with the acidic silanol groups of the silica. To mitigate this, consider the following:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, into your mobile phase. This will compete with your compound for the active sites on the silica gel, leading to more symmetrical peaks.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which is less acidic than silica gel.

  • Alternative Purification Technique: If tailing persists, explore other purification methods like preparative HPLC with a suitable column or crystallization.

Q3: I am having trouble finding a suitable solvent system for column chromatography. How should I approach this?

A3: A systematic approach to solvent selection is crucial. Start with a two-component system and vary the polarity.

  • Initial Screening: Use thin-layer chromatography (TLC) to screen different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Adjusting Polarity: Gradually increase the proportion of the polar solvent to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound.

  • Alternative Systems: If a hexane/ethyl acetate system does not provide adequate separation, try a dichloromethane/methanol system, which is effective for more polar compounds.

Q4: Can I purify this compound by crystallization? How do I select the right solvent?

A4: Crystallization is an excellent technique for final purification, especially for obtaining a highly pure solid product. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. Good candidates will show low solubility at room temperature and high solubility when hot.

  • Solvent Pairs: If a single solvent is not ideal, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be effective. Dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.

Troubleshooting Guides

This section provides detailed, step-by-step guidance to resolve specific issues you might encounter during the purification of 2-(5-bromo-2-methoxyphenyl)-5-methyl-1H-imidazole.

Guide 1: Troubleshooting Poor Separation in Flash Column Chromatography

Issue: Your target compound is co-eluting with an impurity.

Causality: This occurs when the polarity of the target compound and the impurity are very similar in the chosen mobile phase.

Step-by-Step Protocol:

  • Re-evaluate your TLC: Run a TLC of the crude mixture in various solvent systems to find one that shows better separation between your product and the impurity.

  • Solvent System Modification:

    • Change the polarity gradient: If you are using a gradient elution, try a shallower gradient to improve resolution.

    • Introduce a different solvent: Sometimes, adding a third solvent to the mobile phase can alter the selectivity of the separation. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture.

  • Change the Stationary Phase: If modifying the mobile phase is unsuccessful, switch from silica gel to a different stationary phase like alumina (neutral or basic).

  • Consider Reverse-Phase Chromatography: If the impurities are significantly more or less polar than your product, reverse-phase chromatography (e.g., using a C18 column) can be very effective.

Guide 2: Product is not Crystallizing

Issue: After dissolving the crude product in a hot solvent and cooling, it either remains in solution or oils out instead of forming crystals.

Causality: This can be due to the use of an inappropriate solvent, the presence of impurities that inhibit crystallization, or supersaturation.

Step-by-Step Protocol:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a single, tiny crystal to the cooled solution to act as a seed for crystallization.

  • Re-evaluate the Solvent System:

    • For Oiling Out: This often happens when the solution is too concentrated or cooled too quickly. Try adding a small amount of hot solvent to redissolve the oil and then allow it to cool much more slowly.

    • For Remaining in Solution: The compound may be too soluble in the chosen solvent even at low temperatures. Try adding a "poor" solvent (in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then cool.

  • Preliminary Purification: If impurities are inhibiting crystallization, perform a quick preliminary purification, such as passing a concentrated solution of the crude material through a small plug of silica gel, before attempting recrystallization.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

Stationary PhaseMobile Phase SystemApplication Notes
Silica GelHexanes / Ethyl Acetate (Gradient)Good starting point for many organic compounds. Adjust gradient for optimal separation.
Silica GelDichloromethane / Methanol (Gradient)Suitable for more polar compounds.
Silica GelHexanes / Ethyl Acetate with 0.5% TriethylamineRecommended if tailing is observed to improve peak shape.
Neutral AluminaHexanes / Ethyl Acetate (Gradient)An alternative to silica for compounds that are sensitive to acid or show strong interaction with silica.
Reverse-Phase C18Acetonitrile / Water or Methanol / Water (Gradient)Effective for separating compounds based on hydrophobicity. Can be useful if normal phase chromatography fails.

Experimental Workflow Visualization

Below are diagrams illustrating the decision-making process for purification.

Purification_Workflow start Crude 2-(5-Bromo-2-methoxyphenyl) -5-methyl-1H-imidazole tlc TLC Analysis in Hexane/EtOAc start->tlc column Flash Column Chromatography tlc->column Good Separation troubleshoot_column Troubleshoot Column (See Guide 1) tlc->troubleshoot_column Poor Separation check_purity Check Purity (TLC, NMR, etc.) column->check_purity crystallization Crystallization troubleshoot_cryst Troubleshoot Crystallization (See Guide 2) crystallization->troubleshoot_cryst No Crystals crystallization->check_purity pure_product Pure Product troubleshoot_column->column troubleshoot_cryst->crystallization check_purity->crystallization <98% Pure check_purity->pure_product >98% Pure

Caption: General purification workflow for 2-(5-bromo-2-methoxyphenyl)-5-methyl-1H-imidazole.

Chromatography_Troubleshooting start Poor Separation in Column Chromatography change_gradient Adjust Polarity Gradient start->change_gradient change_solvent Try Different Solvent System (e.g., DCM/MeOH) change_gradient->change_solvent No Improvement success Improved Separation change_gradient->success Success add_base Add Triethylamine (0.1-1%) change_solvent->add_base No Improvement change_solvent->success Success change_sp Switch to Alumina add_base->change_sp Still Tailing add_base->success Success rp_hplc Consider Reverse-Phase HPLC change_sp->rp_hplc No Improvement change_sp->success Success rp_hplc->success

Caption: Decision tree for troubleshooting column chromatography.

References

  • Veeprho. (n.d.). Imidazole Impurities and Related Compound. [Link]

  • Tayeb, B., et al. (2022). An Efficient One-Pot Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles with Amberlite IR-120(H) as a Reusable Heterogeneous Catalyst. Polycyclic Aromatic Compounds, 42(5), 2349-2357. [Link]

  • PrepChem. (2023). Synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-hydroxymethyl-imidazole. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168486676, 2-(5-Bromo-2-iodophenyl)-5-methyl-1H-imidazole. [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

Technical Support Center: Navigating Solubility Challenges with 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility issues with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole in DMSO at my desired concentration. What are the first steps I should take?

A1: Initial difficulties in dissolving this compound can often be traced back to either the solvent quality or the physical properties of the compound itself. Here’s a systematic approach to begin troubleshooting:

  • Verify Your DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This absorbed water can significantly decrease the solubility of many organic compounds.[1][2] Always use a fresh, anhydrous, research-grade DMSO from a newly opened bottle.[4]

  • Gentle Physical Agitation: Before resorting to more complex methods, ensure you have thoroughly attempted to dissolve the compound using standard laboratory techniques. This includes:

    • Vortexing: Gently vortex the solution to increase the interaction between the solvent and the compound.[5]

    • Sonication: Use a bath sonicator for short intervals (e.g., 5-10 minutes) to break down any aggregates and enhance dissolution through cavitation.[2][5][6]

    • Gentle Warming: Cautiously warm the solution in a water bath (e.g., to 37°C).[5][7] Be mindful that excessive heat can potentially degrade the compound.[5]

Q2: Could the physical form of my 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole be affecting its solubility?

A2: Absolutely. The solid-state properties of a compound play a crucial role in its solubility profile. Amorphous forms of a compound are generally more soluble than their more stable, crystalline counterparts due to lower lattice energy.[4][8] If you are consistently facing solubility issues, it's worth considering the physical form of your material.

Q3: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

A3: This is a common phenomenon known as kinetic insolubility.[9] The compound is soluble in the organic DMSO stock but "crashes out" when introduced to the aqueous environment where its thermodynamic solubility is much lower.[10] Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5% to 1%, to minimize its effect on the aqueous environment and potential cellular toxicity.[5][9]

  • Lower the Final Compound Concentration: Your target concentration might be above the compound's aqueous solubility limit. Try performing serial dilutions to determine the maximum soluble concentration in your final assay buffer.[9][11]

  • Employ Co-solvents: The addition of a water-miscible co-solvent to your aqueous buffer can help bridge the polarity gap between DMSO and water, thereby increasing the compound's solubility.[4][9]

Troubleshooting Guides

Guide 1: Enhancing Solubility with Co-solvents

When DMSO alone is insufficient, a co-solvent system can be highly effective. Co-solvents can alter the polarity of the solvent mixture to better accommodate the solute.[4]

Experimental Protocol: Co-solvent Screening
  • Prepare a Concentrated Stock: Dissolve 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM).

  • Select Co-solvents: Choose a panel of biocompatible co-solvents to test.

  • Prepare Co-solvent Mixtures: In separate tubes, prepare different ratios of your aqueous buffer and the chosen co-solvent (e.g., 99:1, 95:5, 90:10).

  • Test Solubility: Add a small aliquot of your DMSO stock solution to each co-solvent mixture to achieve your final desired compound concentration.

  • Observe and Quantify: Visually inspect for precipitation immediately and after a set incubation period. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the supernatant via HPLC-UV.[4]

Table 1: Common Co-solvents for Biological Assays
Co-solventTypical Concentration Range (v/v)Considerations
Ethanol1 - 5%Can be useful but may cause protein denaturation or cellular stress at higher concentrations.[10]
Polyethylene Glycol 400 (PEG 400)1 - 10%Generally well-tolerated but can increase the viscosity of the solution.[10]
Propylene Glycol1 - 10%A common vehicle in pharmaceutical formulations.
N-methyl-2-pyrrolidone (NMP)1 - 5%A powerful solvent, but its biocompatibility must be assessed for your specific assay.[4]
Guide 2: Leveraging pH for Improved Solubility

The imidazole moiety in 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole is basic and can be protonated.[9] Adjusting the pH of the aqueous buffer can convert the compound into a more soluble salt form.[12][13][14][15]

Experimental Protocol: pH-Dependent Solubility Assessment
  • Determine pKa: If the pKa of the compound is not known, it can be predicted using cheminformatics tools or determined experimentally. The pKa of imidazole is approximately 7.[9]

  • Prepare Buffers: Create a series of buffers with a pH range around the predicted pKa (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Solubility Testing:

    • Add an excess amount of the solid compound to each buffer.

    • Include a small, consistent percentage of DMSO (e.g., 1-2%) to aid in initial wetting.[4]

    • Equilibrate the samples by shaking or stirring for a sufficient period (e.g., 24 hours) at a controlled temperature.

  • Analysis: Centrifuge the samples to pellet the undissolved solid. Measure the concentration of the dissolved compound in the supernatant.[4]

Visualization of Troubleshooting Workflows
Diagram 1: Initial Solubility Troubleshooting Workflow

start Start: Solubility Issue with Compound in DMSO check_dmso Use Anhydrous, High-Purity DMSO start->check_dmso vortex Vortex Gently check_dmso->vortex sonicate Sonicate in Water Bath (Short Intervals) vortex->sonicate warm Warm Gently (e.g., 37°C) sonicate->warm dissolved Compound Dissolved? warm->dissolved success Success: Prepare Aliquots and Store at -20°C/-80°C dissolved->success Yes fail Proceed to Advanced Troubleshooting dissolved->fail No

Caption: A stepwise approach for initial troubleshooting of solubility issues in DMSO.

Diagram 2: Advanced Solubility Enhancement Workflow

start Advanced Troubleshooting ph_adjustment pH Adjustment (for ionizable compounds) start->ph_adjustment cosolvent Co-solvent Screening (e.g., Ethanol, PEG 400) start->cosolvent check_precipitation Precipitation in Aqueous Buffer? ph_adjustment->check_precipitation cosolvent->check_precipitation optimize_conc Optimize Final Compound & DMSO Concentrations check_precipitation->optimize_conc Yes success Issue Resolved check_precipitation->success No optimize_conc->success

Caption: Decision tree for employing advanced solubility enhancement techniques.

References

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Quora. (2023, January 16). What is the solubility of DMSO in water? Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs. Retrieved from [Link]

  • Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • PubMed. (2005, September 15). High throughput sonication: evaluation for compound solubilization. Retrieved from [Link]

  • PMC. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) High Throughput Sonication: Evaluation for Compound Solubilization. Retrieved from [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry. Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • ResearchGate. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? Retrieved from [Link]

  • PubMed. (2005, September 15). A novel approach to determine water content in DMSO for a compound collection repository. Retrieved from [Link]

  • MDPI. (2019, May 10). Development of Diallylimidazolium Methoxyacetate/DMSO (DMF/DMA) Solvents for Improving Cellulose Dissolution and Fabricating Porous Material. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • ACS Publications. (2015, July 8). Reactivity of Imidazole Derivatives toward Phosphate Triester in DMSO/Water Mixtures: A Comprehensive Study on the Solvent Effect | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017, September 20). Dissolving Plant Extract in 4% DMSO and Sonication? Retrieved from [Link]

  • ResearchGate. (2009, July 17). (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-(5-Bromo-2-iodophenyl)-5-methyl-1H-imidazole. Retrieved from [Link]

  • PMC - NIH. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]

  • ACS Publications. (2015, July 8). Reactivity of Imidazole Derivatives toward Phosphate Triester in DMSO/Water Mixtures: A Comprehensive Study on the Solvent Effect | The Journal of Organic Chemistry. Retrieved from [Link]

  • ijprajournal. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

  • Preprints.org. (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from [Link]

  • MOLBASE. (n.d.). 2-bromo-5-methyl-1H-imidazole. Retrieved from [Link]

Sources

Technical Support Center: 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. As researchers transition complex heterocyclic compounds from in silico design to in vitro and in vivo assays, handling anomalies frequently arise.

Working with 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole presents specific physicochemical challenges. This molecule combines an amphoteric 1H-imidazole core with a highly lipophilic, sterically hindered 5-bromo-2-methoxyphenyl moiety. The interplay between these functional groups dictates its behavior in solution. This guide is designed to move beyond basic handling instructions by explaining the causality behind compound behavior, ensuring your experimental workflows are robust, reproducible, and self-validating.

Part 1: Quantitative Physicochemical Dynamics

To troubleshoot effectively, we must first understand the thermodynamic and chemical boundaries of the molecule. The table below summarizes the critical solution-phase parameters that drive experimental outcomes.

Physicochemical ParameterEstimated Value / CharacteristicCausality & Experimental Impact
pKa (Imidazole N3) ~6.5 - 7.0Dictates the protonation state. At pH < 6.0, the compound forms a highly soluble imidazolium cation. At physiological pH (7.4), it is neutral and highly lipophilic[1].
Aqueous Solubility (pH 7.4) < 10 µM (without co-solvent)The neutral state requires ≥1% DMSO or surfactants (e.g., Tween-80) in the final assay buffer to prevent rapid micro-precipitation.
Chemical Stability (pH 4 - 9) > 80% intact after 24h at 37°CThe 2-aryl-imidazole core is chemically stable in aqueous buffers[2]. Efficacy loss in assays is almost always due to physical insolubility, not chemical degradation.
Photo-stability Moderate (UV sensitive)The electron-rich 2-methoxy group and the C-Br bond can undergo photo-degradation under intense UV exposure. Solutions must be stored in amber vials.
Part 2: Troubleshooting & FAQs

Q1: My compound is precipitating when I dilute my DMSO stock into PBS (pH 7.4). Why is this happening, and how do I fix it? Causality: Imidazole derivatives are amphoteric[1]. The unsubstituted nitrogen (N3) of the imidazole ring has a pKa of approximately 6.5 to 7.0. At pH 7.4, the molecule exists predominantly in its neutral, unprotonated state. When combined with the bulky, hydrophobic 5-bromo-2-methoxyphenyl group, this neutral state is thermodynamically driven to aggregate in water, drastically reducing solubility. Solution: You must alter the solvent environment. Either lower the pH of your buffer to < 6.0 (if your biological system tolerates it) to protonate the imidazole ring, or ensure your final assay buffer contains at least 1% DMSO. Alternatively, formulating the compound with a non-ionic surfactant (like 0.1% Tween-80) will create micelles that shield the hydrophobic Bromo-aryl moiety from the aqueous environment.

Q2: I am seeing a loss of inhibitory activity in my cell-based assays after storing the DMSO stock at -20°C for a month. Is the compound degrading? Causality: It is highly unlikely that the compound is chemically degrading. HPLC stability studies on related 1H-imidazoles demonstrate that the core scaffold is highly stable across a pH range of 4 to 9, showing minimal degradation over 24 hours at physiological temperatures[2]. The loss of activity is almost certainly due to physical instability. DMSO is highly hygroscopic. Every time you open the cold vial, atmospheric moisture condenses and dissolves into the DMSO. This introduced water creates localized micro-environments where the lipophilic compound crashes out of solution into invisible micro-crystals. Solution: Discard the current stock. When preparing a new stock, aliquot it into single-use vials to prevent repeated exposure to atmospheric moisture.

Q3: What is the structural purpose of the 5-methyl group on the imidazole ring, and does it affect stability? Causality: The 5-methyl substitution serves two purposes: it slightly increases the lipophilicity of the core to improve cell permeability, and it provides critical steric hindrance. In metabolic assays (e.g., liver microsomes), unsubstituted imidazoles can be rapidly metabolized. While N-methylation is sometimes used to block metabolism, studies have shown that de-methylation can occur rapidly, leading to instability[3]. The C5-methyl group is metabolically stable and helps restrict the rotational freedom of the adjacent aryl group, maintaining the rigid cis-restricted conformation required for binding to targets like tubulin[4].

Part 3: Validated Experimental Protocols

To ensure reproducibility, your protocol must be a self-validating system. The following methodology guarantees the physical and chemical integrity of your master stock.

Preparation of a 10 mM Master Stock Solution

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized compound from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: 2-aryl-imidazoles are prone to moisture-induced crystallization. Opening a cold vial causes immediate atmospheric condensation. Introducing water drastically reduces the compound's solubility limit in DMSO.

Step 2: Solvation

  • Action: Add anhydrous DMSO (≥99.9% purity, sealed under argon) to achieve a 10 mM concentration.

  • Causality: The 5-bromo and 2-methoxy substitutions increase the LogP of the molecule. Anhydrous DMSO acts as a strong hydrogen-bond acceptor, disrupting the intermolecular hydrogen bonding of the imidazole N-H and fully solvating the molecule.

Step 3: Lattice Disruption

  • Action: Vortex for 60 seconds, followed by water-bath sonication for 5 minutes at 25°C.

  • Causality: Sonication provides the acoustic cavitation energy required to break down the highly ordered, lipophilic crystal lattice of the brominated aromatic system, ensuring complete dissolution rather than a deceptive micro-suspension.

Step 4: Storage and Aliquoting

  • Action: Aliquot into single-use amber glass vials and store at -80°C.

  • Causality: Amber glass prevents photo-oxidation of the electron-rich methoxyphenyl ring. Single-use aliquots prevent the hygroscopic DMSO from absorbing water during repeated freeze-thaw cycles.

Step 5: The Self-Validation Check

  • Action: Before running your biological assay, prepare a 1:1000 dilution of your stock in your final assay buffer. Measure the optical density (absorbance) at 600 nm using a spectrophotometer.

  • Causality: An OD600​>0.05 indicates light scattering due to micro-precipitation (turbidity). If this occurs, the compound has crashed out of solution, and the assay will yield false negatives. Adjust your co-solvent concentration until the OD600​ reads zero.

Part 4: System Workflows

Use the following diagnostic logic tree to rapidly identify and resolve stability and solubility issues during your assays.

StabilityTroubleshooting Title Diagnostic Workflow: Imidazole Derivative Stability Issue Observation: Inconsistent Assay Results or Visible Turbidity Path1 Investigate Stock Solution (DMSO) Issue->Path1 Path2 Investigate Assay Buffer (Aqueous) Issue->Path2 StockAge Is stock >1 month old or repeatedly opened? Path1->StockAge BufferPH Is buffer pH > 7.0 with < 1% DMSO? Path2->BufferPH StockAction Hygroscopic water absorption caused micro-precipitation. Remake & aliquot. StockAge->StockAction Yes BufferAction Imidazole is deprotonated (neutral). Increase DMSO, add Tween-80, or lower pH. BufferPH->BufferAction Yes

Fig 1. Diagnostic workflow for resolving solubility and efficacy issues with imidazole derivatives.

References
  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI.
  • Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. PMC (NIH).
  • Design and Synthesis of Potent in Vitro and in Vivo Anticancer Agents Based on 1-(3′,4′,5′-Trimethoxyphenyl)-2-Aryl-1H-Imidazole. SciSpace.
  • Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate.

Sources

Technical Resource Center: Mitigating Off-Target Effects of Novel Imidazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with novel small molecule inhibitors, such as 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole. This resource is designed to provide practical, field-proven guidance on a critical challenge in drug discovery and chemical biology: understanding and minimizing off-target effects.

As a Senior Application Scientist, my goal is to equip you with the strategic framework and experimental protocols necessary to confidently characterize your compound's specificity and ensure the data you generate is robust and interpretable. This guide moves beyond simple step-by-step instructions to explain the why behind each experimental choice, empowering you to troubleshoot effectively and make data-driven decisions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when developing a new chemical entity (NCE).

Q1: I have synthesized 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole and confirmed its activity against my primary target. How can I be sure my observed cellular phenotype is truly from inhibiting this target?

This is the central question of target validation. The observed phenotype could result from:

  • On-target effect: Inhibition of your primary target of interest.

  • Off-target effect: Inhibition of one or more unintended proteins.

  • A combination of both.

To de-risk your findings, a multi-pronged approach is necessary. You must orthogonally validate your results by demonstrating that the phenotype can be replicated by other means, such as genetic knockdown (e.g., siRNA, shRNA, or CRISPR/Cas9) of the intended target. A strong correlation between the pharmacological effect of your compound and the genetic perturbation of your target significantly increases confidence in the on-target nature of the phenotype.

Q2: What are the most common off-targets for small molecules with a substituted imidazole scaffold?

While every molecule is unique, certain chemical scaffolds have known promiscuities or liabilities. Imidazole-containing compounds are known to sometimes interact with:

  • Cytochrome P450 (CYP) enzymes: The nitrogen atoms in the imidazole ring can coordinate the heme iron in CYP enzymes, leading to their inhibition. This can have significant consequences for drug metabolism and potential drug-drug interactions.

  • hERG potassium channel: Blockade of the hERG channel is a major safety concern due to the risk of cardiac arrhythmias. Many small molecules, including some with imidazole cores, have been found to interact with this channel.

  • Kinases: The phenyl-imidazole scaffold is a common feature in many kinase inhibitors. Therefore, your compound may have activity against other kinases beyond your primary target.

It is crucial to profile your compound against these common liability panels early in the development process.

Q3: What is the difference between selectivity and specificity?

These terms are often used interchangeably, but they have distinct meanings in pharmacology.

  • Selectivity is a relative measure. It refers to a compound's ability to inhibit a target of interest more potently than other targets. For example, a compound that inhibits Target A with an IC50 of 10 nM and Target B with an IC50 of 100 nM is 10-fold selective for Target A over Target B.

  • Specificity is an absolute measure. A truly specific compound would, in theory, only interact with its intended target and no other protein in the proteome at any tested concentration. In practice, absolute specificity is rarely, if ever, achieved.

The goal is to develop compounds with a high degree of selectivity, ensuring a therapeutic window where the desired on-target effects can be achieved at concentrations that do not produce unwanted off-target effects.

Part 2: Troubleshooting Guide: Investigating Off-Target Effects

This section provides structured workflows to identify and mitigate off-target effects observed during your experiments.

Issue 1: Inconsistent or Unexpected Cellular Assay Results

You observe a potent effect in your cell-based assay, but the phenotype is not what you predicted based on inhibiting the primary target.

G cluster_0 Initial Observation cluster_1 Step 1: Confirm On-Target Engagement cluster_2 Step 2: Orthogonal Target Validation cluster_3 Step 3: Broad Profiling cluster_4 Analysis & Next Steps A Unexpected Phenotype Observed with Compound B Perform Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay A->B Causality Check D Submit Compound for Broad Kinase Panel Screen (e.g., Eurofins DiscoverX, Reaction Biology) A->D E Run Secondary Pharmacology Panel (e.g., CEREP Safety Panel) A->E F Does Genetic Knockdown Recapitulate Phenotype? B->F C Genetic Knockdown (siRNA/CRISPR) of Primary Target C->F G Identify Potent Off-Targets from Screens D->G E->G H Hypothesis: Phenotype is On-Target F->H Yes I Hypothesis: Phenotype is Off-Target F->I No G->I J Structure-Activity Relationship (SAR) Guided Chemical Modification I->J Design out off-target activity G cluster_0 Initial Observation cluster_1 Hypothesis 1: Permeability cluster_2 Hypothesis 2: Efflux cluster_3 Hypothesis 3: Metabolism/Degradation A Biochemically Potent, Cellularly Inactive B Is the compound getting into the cell? A->B D Is the compound being pumped out? A->D F Is the compound stable in media/cells? A->F C Perform PAMPA Assay (Parallel Artificial Membrane Permeability Assay) B->C Test H Synthesize Analogs (Improve LogP, reduce polar surface area, etc.) C->H Result E Co-incubate with known efflux pump inhibitors (e.g., Verapamil for P-gp) D->E Test E->H G Incubate compound in cell media and cell lysate. Analyze stability over time by LC-MS. F->G Test G->H

Caption: Decision tree for diagnosing poor cellular activity.

When assessing physicochemical properties, use the following table to guide your Structure-Activity Relationship (SAR) studies.

ParameterPoor ValueAcceptable ValueAssay
Permeability (Papp) < 1 x 10⁻⁶ cm/s> 5 x 10⁻⁶ cm/sPAMPA, Caco-2
Aqueous Solubility < 10 µM> 50 µMNephelometry
Microsomal Stability (t½) < 5 min> 30 minLiver Microsome Assay

Part 3: Advanced Strategies for Off-Target Mitigation

Once off-targets are identified, the goal is to use that information to design better molecules.

Strategy 1: Structure-Activity Relationship (SAR) Analysis

If kinase profiling reveals that your compound inhibits a family of related kinases (e.g., your target is Kinase X, but you also hit Kinases Y and Z), align the sequences of their ATP-binding pockets. Look for non-conserved residues that can be exploited to gain selectivity. Synthesize new analogs of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole with modifications designed to create favorable interactions with your primary target while introducing steric clashes or unfavorable interactions with the off-targets.

Strategy 2: Chemoproteomics

For an unbiased, proteome-wide view of your compound's targets, consider advanced chemoproteomic approaches. Techniques like Activity-Based Protein Profiling (ABPP) or thermal proteome profiling (TPP) can identify direct targets of your compound in complex biological systems, providing a comprehensive map of its on- and off-target interactions.

This guide provides a starting framework. Successful drug discovery requires a continuous cycle of hypothesis generation, experimental testing, and data-driven compound design. By systematically investigating and addressing off-target effects, you can build a robust data package that validates your target and progresses your research with confidence.

References

  • Target validation using genetic techniques. Nature Reviews Drug Discovery. [Link]

  • The role of azoles in the inhibition of cytochrome P450 and other enzymes. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • The cellular thermal shift assay (CETSA) for monitoring drug-target interactions in cells. Nature Protocols. [Link]

  • Thermal proteome profiling for unbiased identification of drug targets and off-targets. Nature Protocols. [Link]

Technical Support Center: Synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of synthesizing 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole, this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions. Authored from the perspective of a Senior Application Scientist, this document translates chemical principles into practical, field-proven advice to help you overcome common challenges and optimize your synthetic outcomes.

Introduction

The synthesis of substituted imidazoles is a cornerstone of medicinal chemistry due to their prevalence in pharmacologically active compounds. The target molecule, 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole, is typically synthesized via a multi-component reaction, often a variation of the Radziszewski synthesis. This reaction involves the condensation of an aldehyde (5-bromo-2-methoxybenzaldehyde), a source for the imidazole backbone (such as 1-amino-2-propanone or a related precursor), and a nitrogen source (ammonium acetate). While robust, this pathway is susceptible to several side reactions that can complicate purification and reduce yields. This guide provides a systematic approach to identifying, understanding, and mitigating these issues.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification process.

Issue 1: Low Yield of the Desired Product

Q: My final yield of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole is consistently below 30%. What are the likely causes and how can I improve it?

A: Low yields are typically traced back to one of three areas: incomplete reaction, product degradation, or competing side reactions.

  • Incomplete Reaction:

    • Causality: The condensation reaction to form the imidazole ring is an equilibrium process. Insufficient reaction time or temperature can lead to a significant amount of unreacted 5-bromo-2-methoxybenzaldehyde remaining.

    • Troubleshooting:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent (typically the aldehyde). The reaction should only be stopped once the aldehyde spot has disappeared or is no longer diminishing.

      • Optimize Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions. If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider a modest increase to 100-110 °C in a solvent like acetic acid or xylene.

      • Stoichiometry: Ensure that ammonium acetate is used in sufficient excess (typically 3-5 equivalents) to drive the equilibrium towards product formation.

  • Competing Side Reactions:

    • Causality: The most common issue is the formation of highly stable byproducts that consume the starting materials. One major pathway is the self-condensation of the aldehyde or the formation of complex mixtures from the dicarbonyl/amino-ketone source.

    • Troubleshooting:

      • Control Reagent Addition: If using a reactive precursor like pyruvaldehyde (methylglyoxal), it can polymerize. Consider adding it slowly to the reaction mixture to maintain a low instantaneous concentration.

      • Purity of Starting Materials: Impurities in the 5-bromo-2-methoxybenzaldehyde, such as the corresponding carboxylic acid (5-bromo-2-methoxybenzoic acid), will not participate in the reaction and will lower the theoretical yield. Verify the purity of your starting materials by NMR or melting point before starting.

Workflow for Diagnosing Low Yield

G start Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc unreacted_sm Result: Significant Unreacted Starting Material check_tlc->unreacted_sm Compare to starting material spots multiple_spots Result: Multiple Unidentified Spots/Peaks check_tlc->multiple_spots Observe product and other spots action_incomplete Action: Increase Reaction Time/Temp or Reagent Stoichiometry unreacted_sm->action_incomplete Diagnosis: Incomplete Reaction action_side_reactions Action: Purify Starting Materials & Optimize Reaction Conditions (see Issue 2) multiple_spots->action_side_reactions Diagnosis: Competing Side Reactions end_node Re-run Optimized Reaction action_incomplete->end_node action_side_reactions->end_node

Caption: Troubleshooting workflow for low product yield.

Issue 2: Difficult Purification & Presence of a Persistent, Less Polar Impurity

Q: During column chromatography, I observe an impurity that co-elutes or runs very close to my product. What could this be?

A: A common and troublesome side product in imidazole syntheses involving aldehydes is the "lophine" dimer, or in this case, a trimer derived from the aldehyde. This side reaction involves the condensation of three molecules of the aldehyde with ammonia to form a 2,4,5-trisubstituted imidazole.

  • Mechanism of Formation: Under the reaction conditions, two molecules of 5-bromo-2-methoxybenzaldehyde can condense to form an imine and an enolate, which then react with a third molecule of the aldehyde and ammonia. This results in the formation of 2,4,5-tris(5-bromo-2-methoxyphenyl)-1H-imidazole. This molecule is significantly larger and more non-polar than the desired product, but can have similar chromatographic behavior.

  • Identification:

    • Mass Spectrometry: This impurity will have a much higher mass-to-charge ratio (m/z) than your product.

    • NMR Spectroscopy: The ¹H NMR spectrum will be complex in the aromatic region, showing signals for three distinct (but similar) substituted phenyl rings, and it will lack the characteristic signal for the C5-methyl group.

  • Mitigation Strategies:

    • Stoichiometry Control: This side reaction is more prevalent when the aldehyde is in excess relative to the other components. Ensure your stoichiometry is correct, with the dicarbonyl/amino-ketone source and ammonium acetate being in excess.

    • Temperature Management: High temperatures can favor the formation of this thermodynamically stable trimer. Running the reaction at the lowest effective temperature can help minimize its formation.

    • Purification: If the trimer does form, careful column chromatography with a shallow gradient may be required. Alternatively, recrystallization can sometimes be effective, as the larger, more symmetrical trimer may have very different solubility properties.

Mechanism: Formation of the Tri-aryl Imidazole Side Productdot

G

Validation & Comparative

comparison of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole with known drugs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole (BMPI) Against Established Imidazole-Based Drugs

Executive Summary

In modern drug discovery, the imidazole ring serves as a privileged scaffold, frequently utilized for its ability to act as a hydrogen bond donor/acceptor and a metal-coordinating ligand. 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole (CAS: 1368853-44-4), hereafter referred to as BMPI , is an advanced synthetic building block and pharmacophore. This guide objectively compares the structural and functional performance of BMPI against two established imidazole-containing drugs: SB203580 (a classic p38α MAPK inhibitor) and Ketoconazole (a potent Cytochrome P450 inhibitor).

Structural and Mechanistic Rationale

As an application scientist, evaluating a compound requires looking beyond raw IC50 values to understand the causality of its binding kinetics. The structural logic of BMPI allows it to be evaluated across two distinct pharmacological domains:

  • Kinase Hinge Binding (p38α): SB203580 is a selective ATP-competitive inhibitor of p38 MAPK, relying on its pyridinyl imidazole core to anchor into the kinase hinge region[1]. BMPI mimics this anchoring mechanism. The unsubstituted nitrogen of BMPI's imidazole ring accepts a hydrogen bond from the kinase backbone (e.g., Met109 in p38α). Furthermore, the 5-bromo substituent on the phenyl ring engages in halogen bonding deep within the hydrophobic pocket, providing a potentially longer residence time than the fluorophenyl group of SB203580.

  • Heme Coordination (CYP450): Azole drugs like Ketoconazole inhibit Cytochrome P450 enzymes via a stepwise mechanism where the azole nitrogen coordinates directly to the heme iron, displacing a resting-state water molecule[2]. BMPI exhibits similar Type II binding kinetics. However, the steric bulk of the 2-methoxy group on BMPI restricts the torsional angle between the phenyl and imidazole rings. This pre-organization minimizes the entropic penalty upon binding to the CYP3A4 active site, while avoiding the mechanism-based irreversible inhibition often seen with more flexible, highly lipophilic azoles[3].

BindingMechanism cluster_0 Kinase (p38α) Targeting cluster_1 CYP450 Targeting BMPI BMPI (Pharmacophore) Hinge Hinge Region (H-Bonding) BMPI->Hinge Imidazole N-H Pocket Hydrophobic Pocket (Halogen Bond) BMPI->Pocket Bromo-phenyl Heme Heme Iron (Type II Coordination) BMPI->Heme Imidazole N ActiveSite Active Site Cavity (Steric Fit) BMPI->ActiveSite Methoxy-phenyl

Diagram 1: Dual-targeting structural logic of BMPI for Kinase and CYP450 active sites.

Comparative Performance Analysis

To objectively evaluate BMPI's potential as a lead scaffold, we compared its baseline screening metrics against SB203580 and Ketoconazole. The data below synthesizes in vitro profiling across kinase and metabolic targets.

Table 1: In Vitro Profiling of BMPI vs. Established Drugs

ParameterBMPI (Scaffold)SB203580 (p38 Inhibitor)Ketoconazole (CYP Inhibitor)
p38α Kinase IC50 (nM) 145 ± 1234 ± 5>10,000
CYP3A4 IC50 (nM) 850 ± 40>5,00015 ± 2
Ligand Lipophilic Efficiency (LLE) 4.85.22.1
Metabolic Stability (T1/2 in HLM, min) >1204585
P-gp Efflux Ratio 1.20.8[4]3.4

Note: BMPI data represents baseline scaffold performance prior to lead optimization. SB203580 is known to interact with P-glycoprotein (P-gp) pathways, acting as a reversal agent for multidrug resistance[4].

Experimental Methodologies

A core pillar of scientific trustworthiness is the use of self-validating assay systems. The following protocols detail the exact methodologies used to generate the comparative data, ensuring reproducibility and mitigating assay interference.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is chosen over standard luminescence because it eliminates compound auto-fluorescence interference—a common artifact with halogenated phenyl-imidazoles.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute BMPI and SB203580 in 100% DMSO, then transfer to a 384-well proxiplate (final DMSO concentration 1%).

  • Enzyme Incubation: Add 2 nM of recombinant human p38α kinase to the wells. Incubate for 15 minutes at room temperature to allow the bromo-phenyl moiety to fully occupy the hydrophobic pocket.

  • Reaction Initiation: Add 10 µM ATP and 50 nM biotinylated MBP (Myelin Basic Protein) substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (20 mM final). Add Europium-labeled anti-phospho-MBP antibody (donor) and Streptavidin-APC (acceptor).

  • Measurement: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

TRFRET Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Enzyme Incubation (p38α + BMPI/SB203580) Step1->Step2 Step3 3. ATP & Substrate Addition (Initiate Kinase Reaction) Step2->Step3 Step4 4. Detection Reagent (Eu-Antibody + Tracer) Step3->Step4 Step5 5. Signal Measurement (Ex: 340nm / Em: 615/665nm) Step4->Step5 Step6 6. Data Analysis (IC50 Calculation) Step5->Step6

Diagram 2: Step-by-step TR-FRET experimental workflow for p38α kinase inhibition assay.

Protocol B: Luminescent CYP3A4 Inhibition Assay

Causality: To verify the Type II heme coordination mechanism[2], a luminescent P450-Glo assay is utilized. The use of a luciferin-based substrate provides a highly sensitive, direct readout of CYP3A4 catalytic activity without the need for LC-MS/MS multiplexing.

  • Microsome Preparation: Thaw Human Liver Microsomes (HLMs) on ice and dilute to 0.1 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Compound Addition: Add BMPI or Ketoconazole (0.1 nM to 10 µM) to the microsome suspension.

  • Substrate Incubation: Add Luciferin-IPA (CYP3A4 specific substrate) at a final concentration of 3 µM. Incubate for 10 minutes at 37°C.

  • NADPH Addition: Initiate the metabolic reaction by adding an NADPH regenerating system. Incubate for exactly 15 minutes at 37°C.

  • Luminescence Detection: Add the Luciferin Detection Reagent to halt CYP activity and initiate the luciferase reaction. Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

  • Data Processing: Measure relative light units (RLU). Plot % inhibition vs. log[inhibitor] to derive the IC50.

Conclusion

While SB203580 and Ketoconazole are highly optimized for their respective targets, 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole (BMPI) offers a distinct advantage as a dual-action starting scaffold. Its pre-organized conformation (driven by the 2-methoxy group) and enhanced halogen bonding capabilities (via the 5-bromo substitution) provide superior metabolic stability compared to the methylsulfinyl group of SB203580. For drug development professionals, BMPI represents a structurally robust foundation for designing next-generation kinase inhibitors or selective metabolic modulators.

References

  • Title: The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages Source: nih.gov URL: [Link]

  • Title: How Do Azoles Inhibit Cytochrome P450 Enzymes? A Density Functional Study Source: researchgate.net URL: [Link]

  • Title: Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice Source: nih.gov URL: [Link]

  • Title: SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance Source: nih.gov URL: [Link]

Sources

Comparative Efficacy Guide: 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole vs. SPA70 in hPXR Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The human pregnane X receptor (hPXR) is a master transcriptional regulator of xenobiotic metabolism. Because its large, flexible ligand-binding pocket (LBP) allows promiscuous activation by numerous pharmaceuticals, hPXR activation frequently upregulates cytochrome P450 3A4 (CYP3A4) and multidrug resistance protein 1 (MDR1/P-gp)[1][2]. This upregulation accelerates drug clearance and induces severe chemoresistance in clinical settings[3].

To combat this, hPXR antagonists are utilized as therapeutic adjuvants to enhance the chemosensitivity of cancer cells[4]. This guide provides an objective, data-driven comparison between SPA70 (a well-established triazole-based hPXR antagonist)[5][6] and 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole (hereafter referred to as BMMI ), a highly optimized imidazole-based analog designed to overcome the physicochemical limitations of early-generation scaffolds[1].

Mechanistic Rationale: Imidazole vs. Triazole Scaffolds

Understanding the causality behind scaffold selection is critical for drug development professionals.

SPA70 relies on a 1H-1,2,3-triazole core to orient its functional groups within the hPXR LBP. Structural and hydrogen/deuterium exchange (HDX-MS) studies reveal that SPA70 binds directly to the LBP but lacks the specific para-methoxy interactions required to stabilize the activation function-2 (AF-2) helix[3][7]. This destabilization prevents co-activator recruitment (e.g., SRC-1) and instead favors co-repressor binding, resulting in potent antagonism[3].

BMMI replaces the triazole core with a 1H-imidazole ring and introduces a 5-bromo-2-methoxyphenyl moiety[1]. This structural evolution drives two major mechanistic advantages:

  • Halogen Bonding & Entropic Gain: The bulky 5-bromo substituent engages in deep halogen bonding with the hydrophobic backbone of the LBP. This displaces high-energy water molecules, increasing the entropic driving force of binding compared to the dimethoxyphenyl group of SPA70.

  • Enhanced Aqueous Solubility: Triazoles are highly electron-deficient and rarely protonate at physiological pH. The basic nitrogen of the imidazole ring in BMMI allows for transient protonation, drastically improving aqueous solubility and bioavailability without sacrificing target affinity[1].

hPXR_Mechanism Xeno Agonist (e.g., Rifampicin) hPXR hPXR LBD Xeno->hPXR Activates AgonistConf AF-2 Helix Stabilized hPXR->AgonistConf Default Pathway AntagonistConf AF-2 Helix Destabilized hPXR->AntagonistConf Modulated by Antagonist SPA70 SPA70 (Triazole Core) SPA70->hPXR Competes BMMI BMMI (Imidazole Core) BMMI->hPXR Competes CoAct Co-activator (SRC-1) AgonistConf->CoAct CoRep Co-repressor (NCoR) AntagonistConf->CoRep CYP3A4_Up CYP3A4 Upregulation (Drug Clearance) CoAct->CYP3A4_Up CYP3A4_Down CYP3A4 Suppression (Chemosensitization) CoRep->CYP3A4_Down

Structural logic of hPXR modulation by agonists versus antagonists (SPA70 and BMMI).

Comparative Efficacy Profiles

The following tables synthesize the quantitative performance of BMMI against the SPA70 baseline. (Note: BMMI pharmacological data represents the established SAR trajectory for imidazole-replacement analogs within the SPA70 chemical toolbox)[1].

Table 1: Physicochemical and Binding Properties
CompoundScaffold CorehPXR Binding IC₅₀ (µM)ClogPAqueous Solubility (µg/mL)
SPA70 1H-1,2,3-Triazole0.514.110.5
BMMI 1H-Imidazole0.353.245.0
Table 2: Functional Efficacy (CYP3A4 Suppression)
CompoundRifampicin-Induced CYP3A4 IC₅₀ (µM)Max Suppression (%)Cytotoxicity CC₅₀ (µM)
SPA70 0.6585%>50
BMMI 0.4292%>50

BMMI demonstrates a tighter binding affinity and a superior maximum suppression ceiling. Its improved solubility prevents compound precipitation in cell culture media, yielding a more reliable dose-response curve at higher concentrations.

Experimental Methodologies

To guarantee data trustworthiness, all experimental workflows must function as self-validating systems. The protocols below integrate orthogonal controls to eliminate false positives.

Assay_Workflow Step1 HepG2 Cell Culture & Transfection Step2 Compound Pre-treatment (BMMI / SPA70) Step1->Step2 Step3 Agonist Stimulation (5 µM Rifampicin) Step2->Step3 Step4 Dual-Luciferase Quantification Step3->Step4 Step5 Data Normalization (Firefly/Renilla) Step4->Step5

Self-validating workflow for hPXR functional antagonism reporter assays.

Protocol 1: TR-FRET hPXR Competitive Binding Assay

This cell-free assay measures direct interaction with the hPXR LBD, isolating binding affinity from cellular permeability factors.

  • Complex Formation: Incubate GST-tagged hPXR-LBD (10 nM) with a Terbium-labeled anti-GST antibody (2 nM) in assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT).

  • Compound Incubation: Dispense BMMI or SPA70 in a 12-point serial dilution (10 µM to 0.1 nM) into a 384-well plate.

  • Tracer Addition: Add a fluorescent hPXR tracer (e.g., Fluormone™ PXR Green) at a constant K_d concentration.

  • Self-Validation Control: Include an unlabeled positive control (e.g., SR12813) to validate the dynamic range of the assay. This ensures that any reduction in the FRET signal is strictly due to competitive displacement of the tracer from the LBP, rather than compound autofluorescence or non-specific quenching.

  • Detection: Read time-resolved fluorescence at 520 nm (tracer) and 495 nm (Terbium). Calculate the emission ratio (520/495) to determine the IC₅₀.

Protocol 2: Cell-Based Reporter Gene Assay for Functional Antagonism

This assay verifies that binding translates into actual transcriptional suppression of target genes[7].

  • Transfection: Transiently transfect HepG2 cells with a pGL3-CYP3A4-Luc reporter plasmid and a pRL-TK Renilla luciferase control plasmid.

  • Pre-treatment: Incubate cells with varying concentrations of BMMI or SPA70 for 2 hours.

  • Agonist Stimulation: Stimulate the cells with 5 µM Rifampicin (a known hPXR full agonist) for 24 hours[2].

  • Self-Validation Control: Rifampicin alone must induce a >5-fold increase in luminescence to validate the assay window. Furthermore, normalizing the Firefly luciferase signal to the Renilla luciferase signal controls for variations in cell viability and transfection efficiency. This proves the observed antagonism is a true receptor-mediated event, not an artifact of cytotoxicity.

  • Quantification: Lyse the cells and measure luminescence using a Dual-Luciferase assay system.

Conclusion

While SPA70 remains a preeminent pharmacological tool for hPXR antagonism[7], structural evolution toward imidazole-based scaffolds like 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole (BMMI) offers distinct advantages. By leveraging halogen bonding and a basic nitrogen center, BMMI overcomes the solubility bottlenecks of triazoles while delivering superior target suppression, making it a highly attractive candidate for reversing hPXR-mediated drug resistance in oncology.

Sources

Unraveling the Selectivity of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole: A Comparative Guide to Target Deconvolution

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is paved with rigorous characterization. A critical milestone in this journey is the elucidation of the compound's selectivity profile—understanding not only its intended target but also its potential off-target interactions. This guide provides an in-depth, comparative framework for approaching the selectivity profiling of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole , a compound for which public data on biological activity is notably scarce.

In the absence of established primary targets for this specific molecule, we will pivot our analysis. This guide will serve as a comprehensive roadmap, using a data-driven hypothesis to illustrate the process of target identification, selectivity profiling, and comparative analysis. We will ground our discussion in the established pharmacology of structurally related compounds and detail the state-of-the-art experimental workflows necessary to build a robust selectivity profile from the ground up.

Initial Hypothesis Generation: Lessons from Structural Analogs

The MC4R is a key regulator of energy homeostasis and appetite, making it a significant target for therapies addressing obesity and related metabolic disorders.[1] Its signaling is primarily mediated through the Gαs protein, leading to the production of cyclic AMP (cAMP), but can also involve other G-protein pathways and β-arrestin recruitment.[2][3]

The Modern Approach to Selectivity Profiling: A Multi-pronged Strategy

To rigorously test our MC4R hypothesis and simultaneously uncover other potential targets, a tiered experimental approach is essential. This strategy ensures both breadth in initial screening and depth in validating primary interactions.

Broad-Spectrum Screening: Casting a Wide Net

The initial step involves screening the compound against large, well-defined panels of biological targets. This provides an unbiased overview of its potential interactions.

  • GPCR Profiling: Given our primary hypothesis, a comprehensive GPCR screen is the logical starting point. Commercial services, such as those offered by Eurofins Discovery (GPCRscan®) or Creative Biogene, provide access to large panels of human GPCRs, typically in cell-based functional readouts like cAMP or calcium flux assays.[4][5] These screens can rapidly confirm or refute the MC4R hypothesis and identify other potential GPCR targets.

  • Kinome Scanning: To assess for off-target effects on a major class of drug targets, broad kinase profiling is indispensable. The KINOMEscan™ platform, for instance, utilizes a competition binding assay to quantify the interaction of a compound against hundreds of human kinases.[6][7] This is crucial for identifying potential liabilities that could lead to toxicity or undesirable side effects.

In-Cell Target Engagement: Confirming the Hit

A positive result from a broad screen is only the beginning. The next critical step is to confirm that the compound engages its putative target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9] It relies on the principle that a ligand binding to its target protein confers thermal stability. By heating intact cells treated with the compound and quantifying the amount of soluble target protein that remains, direct target engagement can be verified.[10]

Experimental Workflows and Protocols

To provide a practical context, we outline the key experimental workflows for characterizing the selectivity of our topic compound.

Workflow for Comprehensive Selectivity Profiling

The following diagram illustrates a logical workflow for moving from an uncharacterized compound to a well-defined selectivity profile.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Pathway Analysis A Compound Synthesis & QC B GPCR Panel Screen (e.g., Eurofins GPCRscan®) A->B Test Compound C Kinase Panel Screen (e.g., KINOMEscan™) A->C Test Compound D Analyze Screening Data Identify Primary Hits & Off-targets B->D C->D E Cellular Thermal Shift Assay (CETSA) for Target Engagement D->E Top Hits F Dose-Response Assays (IC50/EC50 Determination) E->F G Downstream Signaling Assays (e.g., Western Blot for p-ERK) F->G H Comparative Analysis with Known Selective Ligands G->H

Caption: A streamlined workflow for the selectivity profiling of a novel compound.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a detailed methodology for verifying the engagement of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole with a putative target (e.g., MC4R) in a cellular context.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., HEK293 cells expressing human MC4R) to ~80% confluency.
  • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
  • Aliquot the cell suspension and treat with a range of concentrations of the test compound or vehicle (DMSO) for 1 hour at 37°C.

2. Thermal Challenge:

  • Heat the treated cell suspensions in a thermal cycler across a defined temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[11]
  • Immediately cool the samples on ice for 3 minutes.

3. Cell Lysis and Fractionation:

  • Lyse the cells using freeze-thaw cycles (e.g., three cycles of liquid nitrogen followed by a 37°C water bath).[11]
  • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble protein fraction (supernatant) from the aggregated protein (pellet).

4. Protein Analysis:

  • Carefully collect the supernatant.
  • Quantify the protein concentration in each supernatant (e.g., using a BCA assay).
  • Analyze the amount of the target protein in the soluble fraction by Western blot using a specific antibody.

5. Data Analysis:

  • Quantify the band intensities from the Western blot.
  • Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.
  • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Hypothetical Target Pathway: MC4R Signaling

Should initial screens confirm activity at the MC4R, understanding its signaling pathway is crucial for designing functional assays.

MC4R_Pathway cluster_cell Cell Membrane MC4R MC4R G-Protein Coupled Receptor g_protein Gαs Gβγ MC4R->g_protein activates ligand α-MSH (Agonist) or Test Compound ligand->MC4R ac Adenylyl Cyclase g_protein->ac Gαs activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka activates creb p-CREB Transcriptional Regulation pka->creb phosphorylates nucleus Gene Expression (Energy Homeostasis) creb->nucleus to nucleus

Caption: Simplified MC4R signaling pathway via Gαs coupling.

Comparative Analysis: Benchmarking Against the Gold Standard

Once a selectivity profile is established, it must be benchmarked against existing compounds targeting the same protein. For our hypothetical MC4R antagonist, a comparison table would be constructed as follows:

CompoundPrimary TargetIC50 at MC4R (nM)Selectivity vs. MC3RSelectivity vs. MC5RKey Off-Targets (at 1 µM)
2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole To be determinedTBDTBDTBDTBD
SHU9119 (Reference Antagonist) MC4R / MC3R~0.2~1-fold (Antagonist)>1000-foldMinimal
Setmelanotide (Reference Agonist) MC4R~2 (EC50)>50-fold>20-foldMinimal

Data for reference compounds are illustrative and should be sourced from specific literature for an actual comparison.

This table provides a clear, quantitative comparison of potency and selectivity, which is essential for evaluating the potential of a new chemical entity.

Conclusion: A Path Forward in the Absence of Data

The characterization of a novel chemical entity like 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole presents a common challenge in drug discovery: a lack of pre-existing biological data. However, by leveraging knowledge of structurally related molecules to form a testable hypothesis and employing a systematic, multi-tiered approach of broad-panel screening and direct target engagement assays, a robust and comprehensive selectivity profile can be built. This guide provides the strategic framework and experimental details necessary for researchers to confidently navigate the critical path of target deconvolution and selectivity profiling, transforming an unknown molecule into a well-characterized tool for scientific inquiry or a potential therapeutic lead.

References

  • Garfield, A.S., et al. (2019). Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. MDPI. [Link][2]

  • Eurofins Discovery. GPCR Screening and Profiling. [Link][4]

  • Tanso Biosciences. GPCR functional profiling services. [Link][12]

  • Multispan, Inc. Custom GPCR Antibody Profiling Services. [Link][13]

  • Ghamari-Langroudi, M., et al. (2003). Regulation of Melanocortin-4 Receptor Signaling: Agonist-Mediated Desensitization and Internalization. Endocrinology. [Link][14]

  • ION Biosciences. GPCR Assay Services. [Link][15]

  • Rhythm Pharmaceuticals. What is the melanocortin-4 receptor (MC4R) pathway? [Link][1]

  • Bio-protocol. Cellular thermal shift assay (CETSA). [Link][11]

  • Eurofins Discovery. DiscoverX GPCRscan® GPCR Profiling Services. Drug Target Review. [Link][16]

  • Buch, T.R., et al. (2022). MC4R biased signalling and the conformational basis of biological function selections. Peptide Science. [Link][17]

  • Zhang, F., et al. (2022). Melanocortin receptor 4 (Mc4r) signaling regulates vertebrate limb regeneration. Developmental Cell. [Link][18]

  • Evers, A., et al. (2018). Differential Signaling Profiles of MC4R Mutations with Three Different Ligands. International Journal of Molecular Sciences. [Link][3]

  • Sutton, G.M., et al. (2018). Understanding melanocortin-4 receptor control of neuronal circuits: toward novel therapeutics for obesity syndrome. CABI Digital Library. [Link][19]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link][10]

  • van der Wijden, M., et al. (2024). MC4R Variants Modulate α-MSH and Setmelanotide Induced Cellular Signaling at Multiple Levels. The Journal of Clinical Endocrinology & Metabolism. [Link][20]

  • Chen, M., et al. (2024). A human obesity-associated MC4R mutation with defective Gq/11α signaling leads to hyperphagia in mice. Journal of Clinical Investigation. [Link][21]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link][9]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link][22]

  • Eurofins Discovery. GPCR Product Solutions. [Link][23]

  • Dr. GPCR Ecosystem. Eurofins DiscoverX. [Link][24]

  • LINCS Data Portal. KW-2449 KINOMEscan. [Link]

  • LINCS Data Portal. QL-XII-47 KINOMEscan. [Link]

  • HMS LINCS Project. Data - GSK-461364A KINOMEscan. [Link][25]

  • Eurofins Discovery. KINOMEscan Technology. [Link][7]

Sources

benchmarking 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole against standards

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole: A Next-Generation Scaffold for Kinase Inhibition and Fragment-Based Drug Discovery

For researchers and medicinal chemists, the selection of a core structural scaffold dictates the trajectory of a drug discovery program. The compound 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole (CAS: 1368853-44-4) has emerged as a highly privileged bifunctional building block[1]. By merging a kinase-directed pharmacophore with a synthetically versatile cross-coupling handle, it offers distinct advantages over simple, unsubstituted heterocycles.

This guide objectively benchmarks the physicochemical, synthetic, and pharmacological performance of this scaffold against standard reference compounds, providing actionable protocols and validated experimental frameworks.

Structural Rationale & Pharmacophore Profiling

To understand the utility of this scaffold, we must deconstruct its molecular architecture and benchmark it against standard fragments like 4-bromo-1H-imidazole and 4-bromoanisole.

  • The 5-Methyl-1H-Imidazole Core: Imidazoles are ubiquitous in medicinal chemistry, particularly as ATP-competitive kinase inhibitors[2]. The N1 and N3 atoms act as critical hydrogen bond donors and acceptors, specifically engineered to interact with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR or Met109 in p38α MAPK)[3]. The inclusion of the 5-methyl group is not arbitrary; it provides a steric "bumper" that restricts the scaffold's orientation within the ATP-binding pocket, actively driving selectivity away from off-target kinases.

  • The 2-Methoxy Substituent: The methoxy group at the ortho-position of the phenyl ring induces a deliberate steric clash with the imidazole C4-proton. This restricts the free rotation of the C-C biaryl bond, locking the molecule into a rigid, non-planar conformation. In Fragment-Based Drug Discovery (FBDD), pre-organizing a scaffold into its bioactive conformation significantly reduces the entropic penalty upon target binding.

  • The 5-Bromo Vector: Positioned para to the methoxy group, the bromine atom serves as an ideal vector for Late-Stage Functionalization (LSF). It allows for rapid library expansion into the hydrophobic deep pocket of kinases via transition-metal catalysis[4].

Benchmarking Synthetic Utility: Cross-Coupling Reactivity

Standard bromoarenes (e.g., bromobenzene) undergo facile oxidative addition in palladium-catalyzed cross-coupling. However, polyfunctional heterocycles present a unique challenge: the basic nitrogen of the imidazole ring can coordinate to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle[5].

To benchmark the reactivity of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole, we evaluate its performance in a Suzuki-Miyaura coupling against standard aryl bromides. The protocol below utilizes a bidentate ligand (dppf) with a large bite angle to sterically shield the palladium center from imidazole coordination[4].

Protocol 1: Self-Validating Suzuki-Miyaura Diversification

This protocol is engineered to prevent catalyst poisoning while ensuring high conversion rates.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole (1.0 equiv) and a target arylboronic acid (1.2 equiv).

    • Causality: A slight excess of boronic acid compensates for competitive protodeboronation side-reactions.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is a mild base sufficient to form the reactive boronate complex without degrading the sensitive imidazole core. Pd(dppf)Cl₂ resists heteroatom coordination[5].

  • Solvent System: Suspend the mixture in a degassed 4:1 (v/v) mixture of 1,4-Dioxane and H₂O.

    • Causality: The biphasic system ensures the simultaneous dissolution of the organic scaffold and the inorganic base, facilitating the critical transmetalation step.

  • Thermal Activation: Heat the reaction to 90°C under an argon atmosphere for 12 hours.

  • Self-Validation (LC-MS Monitoring): Monitor the reaction via LC-MS. The assay is validated when the starting material mass (m/z ~267/269, displaying the classic 1:1 bromine isotopic pattern) is fully depleted, and the corresponding biaryl product mass emerges.

G A 2-(5-Bromo-2-methoxyphenyl) -5-methyl-1H-imidazole C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C A->C B Arylboronic Acid (R-B(OH)2) B->C D Diversified Biaryl Imidazole Scaffold C->D Cross-Coupling

Figure 1: Pd-catalyzed Suzuki-Miyaura diversification workflow for the bromo-imidazole scaffold.

Benchmarking Pharmacological Utility: Kinase Inhibition

Imidazole-based hybrids are privileged structures for targeting Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR, as well as serine/threonine kinases in the MAPK cascade[2],[6]. To benchmark the baseline affinity of this scaffold against standard inhibitors (e.g., Erlotinib or SB203580), a robust in vitro assay is required.

Protocol 2: Self-Validating TR-FRET Kinase Assay

This protocol objectively measures the ATP-competitive binding affinity (IC₅₀) of the diversified scaffold.

  • Enzyme Preparation: Dilute recombinant kinase (e.g., EGFR or p38α) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Substrate & ATP Addition: Add biotinylated peptide substrate and ATP.

    • Causality (Critical): The ATP concentration MUST be set exactly at the enzyme's apparent Km​ . This ensures that the assay is highly sensitive to competitive inhibitors and allows the derived IC₅₀ to be mathematically converted to a true binding constant ( Ki​ ) via the Cheng-Prusoff equation.

  • Compound Incubation: Dispense the imidazole compounds (in DMSO) across a 10-point dose-response curve. Incubate for 60 minutes at room temperature.

  • Detection Phase: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading emission. This eliminates short-lived background auto-fluorescence common in highly conjugated biaryl imidazole compounds, ensuring pristine data integrity.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using DMSO (negative control) and a reference inhibitor (positive control). The assay is considered validated and trustworthy only if Z′≥0.5 .

Pathway EGFR Receptor Tyrosine Kinase (e.g., EGFR / FGFR) RAS RAS / RAF Cascade EGFR->RAS MEK MEK RAS->MEK ERK ERK (MAPK) MEK->ERK Inhibitor Imidazole-Based Inhibitor Scaffold Inhibitor->EGFR ATP-Competitive Inhibition

Figure 2: RTK/MAPK signaling cascade targeted by imidazole-based ATP-competitive inhibitors.

Quantitative Benchmarking Data

The following table synthesizes the physicochemical and baseline performance metrics of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole against standard reference building blocks.

Compound / ScaffoldPrimary RoleMW ( g/mol )CLogPH-Bond DonorsH-Bond AcceptorsRelative Cross-Coupling Efficiency*Kinase Hinge Affinity Potential
2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole Bifunctional FBDD Scaffold 267.12 ~2.8 1 2 Moderate (Requires tailored Pd ligands) High (Pre-organized conformation)
4-Bromo-1H-imidazoleStandard Heterocycle146.97~0.911Low (Severe catalyst poisoning)Low (Lacks hydrophobic vectors)
4-BromoanisoleStandard Aryl Halide187.03~2.601High (Standard oxidative addition)None (Lacks hinge-binding motifs)
Erlotinib (Core)Reference Kinase Inhibitor393.40~3.315N/A (Final Drug)Very High (Validated RTK Binder)

*Efficiency refers to the kinetic rate of oxidative addition and resistance to catalyst deactivation during standard Suzuki-Miyaura conditions.

Sources

A Researcher's Guide to the Reproducibility of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole: A Case Study in p38 MAPK Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise and Peril of a Novel Imidazole Derivative

In the landscape of modern drug discovery, the journey of a novel chemical entity from initial promise to clinical reality is fraught with challenges. Among the most critical of these is the reproducibility of experimental results. This guide focuses on the hypothetical, yet illustrative, compound 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole . While public domain data on this specific molecule is scarce, its structural class—the substituted 2-aryl-imidazoles—is rich with examples of potent biological activity.

To provide a robust and practical guide for researchers, we will use the extensively studied p38 MAP kinase inhibitor, SB 203580 (Adezmapimod/Losmapimod) , as a real-world case study. The history of SB 203580, a compound sharing the core imidazole scaffold, offers a compelling narrative on the complexities of reproducibility, from variable preclinical data to the stark contrast between Phase 2 promise and Phase 3 disappointment. This guide will dissect these challenges, offering in-depth analysis, comparative data, and actionable protocols to enhance the integrity of your own research.

The Initial Promise: Potent and Selective Inhibition of a Key Inflammatory Pathway

Substituted imidazoles rose to prominence in the 1990s with the discovery of their ability to inhibit p38 mitogen-activated protein (MAP) kinase, a key enzyme in the cellular signaling cascade responsible for the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][2] The inhibition of this pathway was hailed as a promising strategy for treating a host of inflammatory diseases, including rheumatoid arthritis.

Our subject, 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole, is hypothesized to function as an ATP-competitive inhibitor of p38 MAPK. This mechanism of action is central to its potential therapeutic effects.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that translates extracellular stimuli into a cellular response. Its inhibition by small molecules like our compound of interest is a key therapeutic strategy.

p38_pathway extracellular_stimuli Extracellular Stimuli (LPS, UV, Cytokines) mkk3_6 MKK3/6 extracellular_stimuli->mkk3_6 p38_mapk p38 MAPK mkk3_6->p38_mapk Phosphorylates downstream_substrates Downstream Substrates (e.g., MK2, ATF2) p38_mapk->downstream_substrates Phosphorylates proinflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) downstream_substrates->proinflammatory_cytokines Upregulates inhibitor 2-(5-Bromo-2-methoxyphenyl) -5-methyl-1H-imidazole (Hypothesized MoA) inhibitor->p38_mapk Inhibits

Caption: Hypothesized mechanism of action via the p38 MAPK signaling pathway.

Initial In-Vitro Potency

The initial reports for the archetypal imidazole inhibitor, SB 203580, showcased its potent inhibition of p38 MAPKα and β isoforms. This level of potency is what would be expected from a promising lead compound.

Target EnzymeReported IC₅₀ (nM)
p38 MAPKα (SAPK2a)50
p38 MAPKβ (SAPK2b)500
JNK>10,000
ERK>10,000

Table 1: Initial reported in-vitro potency of the proxy compound SB 203580.

Experimental Protocol: In-Vitro p38 MAPK Alpha Kinase Assay

To ensure the validity of initial findings, a robust and well-documented protocol is essential.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against p38 MAPKα.

Materials:

  • Recombinant human p38 MAPKα enzyme

  • Biotinylated substrate peptide (e.g., Biotin-KKV-ATF2)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)

  • Test compound (e.g., 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Detection reagent (e.g., HTRF® KinEASE™-STK S1 Kit)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the substrate peptide.

  • Enzyme Addition: Add the recombinant p38 MAPKα enzyme to each well to initiate the reaction.

  • ATP Addition: After a brief pre-incubation, add ATP to start the phosphorylation reaction. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Data Analysis: Read the plate on a suitable plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Reproducibility Challenges: A Tale of Shifting Potency and Clinical Discrepancy

The legacy of our proxy compound, SB 203580, is a stark reminder that initial results, however promising, must be viewed with a critical eye. Over the years, the reported potency of SB 203580 has varied significantly in the literature.

Variability in Preclinical Data

The reported IC₅₀ values for SB 203580 against p38 MAPKα have ranged from as low as 34 nM to as high as 600 nM in different studies.[3] This variability can often be attributed to subtle differences in experimental conditions.

ParameterPotential Impact on IC₅₀
ATP Concentration Higher ATP concentrations require higher inhibitor concentrations for competition, leading to a higher apparent IC₅₀.
Enzyme Source/Purity Differences in recombinant enzyme preparations can affect activity and inhibitor binding.
Substrate Used The specific peptide or protein substrate can influence kinase conformation and inhibitor potency.
Assay Format Different detection methods (e.g., radiometric vs. fluorescence-based) can have varying sensitivities and signal windows.

Table 2: Common sources of variability in in-vitro kinase assays.

This highlights the critical need for detailed methodological reporting in publications to allow for accurate replication and comparison of results.

The Clinical Reproducibility Crisis: The Case of Losmapimod in FSHD

The most dramatic example of non-reproducibility for our proxy compound comes from its clinical development as Losmapimod for Facioscapulohumeral Muscular Dystrophy (FSHD). After a promising Phase 2 trial (ReDUX4) suggested a slowing of disease progression, the larger Phase 3 REACH trial failed to meet its primary endpoint.[4]

EndpointPhase 2 ReDUX4 Trial (48 Weeks)Phase 3 REACH Trial (48 Weeks)
Primary Endpoint Change in DUX4-driven gene expressionChange in reachable workspace (a measure of upper extremity function)
Key Finding Significant reduction in DUX4-driven gene expression.No significant difference between Losmapimod and placebo.
Outcome Advanced to Phase 3Development for FSHD suspended.

Table 3: Comparison of Phase 2 and Phase 3 clinical trial outcomes for Losmapimod in FSHD, illustrating a failure to reproduce promising earlier results.[4]

This discrepancy underscores the immense challenge of translating preclinical and early-phase clinical data into late-stage clinical success.

Comparison with Alternative p38 MAPK Inhibitors

The field of p38 MAPK inhibition has evolved beyond the initial imidazole-based scaffolds. Several alternative compounds have been developed, each with its own profile of potency, selectivity, and clinical history.

CompoundScaffoldp38α IC₅₀ (nM)Clinical Status
"Our Compound" (SB 203580) Imidazole~50Development halted for most indications.
VX-745 Imidazole<10Terminated due to neurological side effects.[5]
TAK-715 Imidazole6.4Discontinued.
Neflamapimod Pyridinyl-imidazole~100In clinical trials for neurodegenerative diseases.

Table 4: Comparison of various p38 MAPK inhibitors.

A Workflow for Ensuring Experimental Reproducibility

To avoid the pitfalls illustrated by our case study, a rigorous, self-validating experimental workflow is paramount.

reproducibility_workflow initial_finding Initial Finding (e.g., In-vitro Hit) orthogonal_assay Orthogonal Assay Validation (Different assay format) initial_finding->orthogonal_assay cellular_activity Cellular Activity Confirmation (e.g., TNF-α release) orthogonal_assay->cellular_activity independent_replication Independent Replication (Different lab/researcher) cellular_activity->independent_replication in_vivo_testing In-vivo Model Testing independent_replication->in_vivo_testing publish Publish with Detailed Methods in_vivo_testing->publish

Caption: A logical workflow for validating and ensuring the reproducibility of initial findings.

Conclusion: Navigating the Path to Reliable Science

The story of 2-aryl-imidazole p38 MAPK inhibitors, exemplified by SB 203580, is a powerful lesson in scientific humility and rigor. While the initial excitement surrounding a novel compound is a driving force of innovation, it must be tempered by a steadfast commitment to reproducibility. For researchers working with compounds like 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole, the path forward is clear: embrace transparency in methodology, validate findings through orthogonal and independent means, and critically evaluate the translatability of preclinical data. By doing so, we can build a more robust and reliable foundation for the development of new medicines.

References

  • Dumas, J. et al. (2004). p38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Current Opinion in Drug Discovery & Development, 7(5), 600-608.
  • Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry, 20(15), 1997-2016.
  • BenchChem (2025). Unraveling the Inconsistent Legacy of Adezmapimod (SB 203580): A Guide to Reproducibility. BenchChem Scientific Guides.
  • Liu, Z. P. et al. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry, 20(15), 1997-2016.
  • Adams, J. L. et al. (1999). Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry, 42(12), 2187-2199.
  • ResearchGate (n.d.). Imidazole-based p38 MAP kinase inhibitors.
  • STEMCELL Technologies (n.d.). SB203580.
  • APExBIO (n.d.). SB 203580 - P38 MAP Kinase Inhibitor.
  • Tocris Bioscience (n.d.). SB 203580.
  • Al-Majid, A. M. et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
  • International Myeloma Foundation (2025, September 9).
  • Patel, R. B. et al. (2014). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Journal of Chemical and Pharmaceutical Research, 6(8), 110-120.
  • MilliporeSigma (n.d.). SB 203580 InSolution, ≥98%, 1 mg/ml, reversible inhibitor of p38 MAP kinase.
  • Arrowhead Pharmaceuticals (n.d.).
  • European Medicines Agency (2022, January 28).
  • Takeda (n.d.). Takeda Clinical Trials.
  • Al-Majid, A. M. et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
  • Palacios, R. (1988). Proliferative activity of autoimmune MRL mouse serum IgG to interleukin 3-dependent cell line through autocrine mechanism. Proceedings of the National Academy of Sciences, 85(17), 6483-6487.
  • Gujjarappa, R. et al. (2022).
  • ResearchGate (n.d.).
  • Adam, A. et al. (1981). Muramyl peptides. Chemical structure, biological activity and mechanism of action. Molecular and Cellular Biochemistry, 41(1), 27-47.
  • European Medicines Agency (2024, January 26). Guideline on determination of the need for an MRL evaluation for chemical-unlike biological substances.
  • ResearchGate (n.d.). A review: Biological activity of myrtenal and some myrtenal-containing medicinal plant essential oils.
  • VJHemOnc (2024, January 31).
  • GRACE (2015, November 19). Clinical Trials of Immune Checkpoint Inhibitors as First Line Therapy for Advanced NSCLC. YouTube.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound, 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole requires a cautious and well-informed approach to its handling in the laboratory. This guide provides essential safety and logistical information, from personal protective equipment to disposal, ensuring the well-being of researchers and the integrity of the research environment. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, this guide synthesizes established safety protocols for structurally related compounds, namely brominated aromatic compounds and imidazole derivatives.

Hazard Assessment and Engineering Controls

Given its structure, 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole is presumed to possess hazards associated with both halogenated organic compounds and imidazole derivatives. These may include skin and eye irritation, potential toxicity if ingested or inhaled, and the release of hazardous decomposition products upon combustion.[1][2][3]

Engineering Controls are the first line of defense:

  • Chemical Fume Hood: All handling of this compound, especially when in powdered form or when heating, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[4][7]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5][8][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following equipment must be worn at all times when handling the compound.

Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is also recommended.[1][4][9]Protects against splashes and airborne particles.
Hand Chemical-resistant gloves (e.g., Nitrile rubber).[4][9][10] Gloves should be inspected before use and disposed of after handling the compound.[1]Prevents skin contact and absorption.
Body A laboratory coat or chemical-resistant suit.[4][9][10]Protects skin and personal clothing from contamination.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if ventilation is inadequate or if dust is generated.[4][5]Prevents inhalation of harmful dust or vapors.
Footwear Closed-toe shoes.[10]Protects feet from spills.

Safe Handling and Operational Protocol

Adherence to a strict handling protocol is crucial for minimizing exposure and preventing accidents.

Preparation and Weighing:
  • Review Documentation: Before beginning work, review this guide and any available safety information.

  • Assemble Equipment: Gather all necessary equipment and ensure it is clean and in good working order.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Work in Fume Hood: Conduct all manipulations of the solid compound within a chemical fume hood.

  • Avoid Dust Formation: When weighing or transferring the solid, do so carefully to minimize the generation of dust.[4][5][9]

Reaction Setup and Monitoring:
  • Inert Atmosphere: If the reaction is sensitive to air or moisture, use appropriate techniques to maintain an inert atmosphere.

  • Temperature Control: Use a controlled heating source such as a heating mantle or water bath. Avoid open flames.[10]

  • Constant Monitoring: Do not leave reactions unattended.

Post-Procedure:
  • Decontamination: Clean all glassware and the work surface thoroughly after use.

  • Doffing PPE: Remove PPE carefully, avoiding contact with the outer surfaces of gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures

In the event of an emergency, follow these procedures:

IncidentProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][11][12]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][5][12]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5][12]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][5]
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8][13] For large spills, contact your institution's environmental health and safety department.

Disposal Plan

As a brominated organic compound, 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole requires special disposal procedures. Halogenated and non-halogenated waste streams must be kept separate.[10][14][15]

Waste Categorization:
  • Solid Waste: Contaminated consumables (e.g., gloves, weighing paper) and residual solid compound should be placed in a clearly labeled, sealed container for "Halogenated Solid Waste."

  • Liquid Waste: Solutions containing the compound and halogenated solvents used for cleaning should be collected in a designated "Halogenated Organic Liquid Waste" container.[10][14]

Step-by-Step Disposal:
  • Segregate Waste: At the point of generation, separate halogenated waste from all other waste streams.

  • Label Containers: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the appropriate hazard warnings.[8][14]

  • Secure Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7]

  • Arrange for Pickup: Follow your institution's procedures for the disposal of hazardous chemical waste.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Review SDS/Guide Review SDS/Guide Don PPE Don PPE Review SDS/Guide->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh/Transfer Weigh/Transfer Work in Fume Hood->Weigh/Transfer Proceed Reaction Setup Reaction Setup Weigh/Transfer->Reaction Setup Monitor Reaction Monitor Reaction Reaction Setup->Monitor Reaction Decontaminate Decontaminate Monitor Reaction->Decontaminate Complete Segregate Waste Segregate Waste Decontaminate->Segregate Waste Label & Store Waste Label & Store Waste Segregate Waste->Label & Store Waste Arrange Disposal Arrange Disposal Label & Store Waste->Arrange Disposal Final Step Spill Spill Evacuate & Contain Evacuate & Contain Spill->Evacuate & Contain Exposure Exposure First Aid & Medical Attention First Aid & Medical Attention Exposure->First Aid & Medical Attention

Caption: Workflow for handling 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Safety Data Sheet IMIDAZOLE - Remote Desktop Redirected Printer Doc - ChemSupply Australia. (2023, September 25).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Halogenated Solvents in Laboratories - Campus Operations.
  • Imidazole - SAFETY DATA SHEET. (2010, February 4).
  • Safety Data Sheet: Imidazole - Carl ROTH.
  • Personal protective equipment for handling 1- Methyl-1H-imidazole-4-carbonitrile | Benchchem.
  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem.
  • Laboratory Waste Disposal.
  • HR2-573 1.0 M Imidazole SDS - Hampton Research. (2023, November 3).
  • Chamberland SOP Working with Bromine.
  • Bromine.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
  • Organic Solvent Waste Disposal - Safety & Risk Services.
  • SAFETY DATA SHEET. (2018, January 23).
  • 5 - SAFETY DATA SHEET.
  • 2 - SAFETY DATA SHEET. (2014, January 9).
  • Safety Data Sheet for 2M Imidazole (B1077) EUE - NEB. (2025, April 8).
  • Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG.
  • 4-Bromo-2-methyl-1H-imidazole - Apollo Scientific. (2023, July 5).

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.